tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBYCZBMTFARSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Level Technical Guide on tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth examination of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a pivotal heterocyclic intermediate in the field of drug discovery and development. The strategic placement of iodo, methoxy, and Boc-protected amine functionalities on the pyridine core makes this compound a versatile scaffold for constructing complex molecular architectures, particularly for the synthesis of targeted kinase inhibitors. This document will detail its physicochemical properties, provide a robust and reproducible synthesis protocol with mechanistic insights, explore its applications in medicinal chemistry, and outline essential safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this high-value chemical entity.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's steric and electronic properties, enabling the optimization of pharmacodynamic and pharmacokinetic profiles.
This compound has emerged as a particularly valuable building block. It incorporates three critical functionalities:
-
A Boc-protected amine at the 3-position, which can be deprotected under specific conditions to allow for amide bond formation or other nucleophilic additions.
-
An iodo group at the 4-position, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
A methoxy group at the 2-position, which influences the electronics of the pyridine ring and can serve as a key interaction point with biological targets or be a site for later-stage functionalization.[1]
This combination of features provides a powerful and flexible platform for the synthesis of complex molecules, most notably in the development of small-molecule kinase inhibitors that target aberrant signaling pathways in diseases like cancer.[2][3]
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of the title compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1042956-62-1 | Internal Data |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [4][5] |
| Molecular Weight | 350.15 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 79-83 °C | [7] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [7] |
| IUPAC Name | tert-butyl N-(4-iodo-2-methoxy-3-pyridinyl)carbamate | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a two-step sequence starting from 2-methoxy-3-aminopyridine. The chosen protocol is designed for scalability and reproducibility, critical factors in a drug development setting.
Synthesis Workflow Diagram
The overall synthetic transformation is depicted below, illustrating the progression from the starting material to the final product.
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Iodo-2-methoxypyridin-3-amine
-
Rationale: This step introduces the crucial iodine atom at the C4 position. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Procedure:
-
To a stirred solution of 2-methoxy-3-aminopyridine (1.0 eq) in acetonitrile (10 mL per gram of starting material), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Protect the reaction vessel from light using aluminum foil, as iodinating reagents can be light-sensitive.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess NIS), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Rationale: This step installs the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality. The Boc group is ideal for this purpose as it is stable to a wide range of reaction conditions (including cross-coupling) but can be readily removed under acidic conditions. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, and a mild base like triethylamine (TEA) is used to scavenge the acidic byproduct.
-
Procedure:
-
Dissolve the 4-iodo-2-methoxypyridin-3-amine (1.0 eq) from the previous step in dichloromethane (DCM) (15 mL per gram).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in a small amount of DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to afford the final product as a white to off-white solid.[7]
-
Applications in Drug Discovery: A Versatile Scaffold
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The orthogonal reactivity of the iodo and protected amine groups allows for sequential, controlled modifications.
A primary application is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecules that can selectively inhibit specific kinases are therefore a major focus of oncology research.
Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor
The workflow below illustrates how the title compound can be used to synthesize a complex, multi-ring kinase inhibitor.
Caption: A generalized synthetic pathway for kinase inhibitors.
-
Suzuki Coupling: The C-I bond is selectively activated by a palladium catalyst to couple with an aryl or heteroaryl boronic acid. This step builds the core biaryl or hetero-biaryl structure common in many kinase inhibitors.
-
Boc Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or HCl, revealing the primary amine.
-
Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to install the final piece of the molecule, which often serves to occupy a specific pocket of the kinase active site.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate's potency and selectivity.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][7]
-
Precautionary Measures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[7]
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling.
Conclusion
This compound is a sophisticated and highly enabling chemical building block. Its pre-functionalized and orthogonally protected structure provides medicinal chemists with a reliable and versatile platform for the efficient synthesis of complex molecular targets. Its demonstrated utility in the construction of kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics to address significant unmet medical needs. A thorough understanding of its properties, synthesis, and reactivity is essential for any research program leveraging this powerful intermediate.
References
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PubChem. (n.d.). tert-butyl N-(4-iodophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Scientist.com. (n.d.). TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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Crysdot LLC. (n.d.). 3-Iodo-4-methoxypyridin-2-amine. Retrieved from [Link]
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ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 4-Iodo-6-methoxypyridin-3-amine. Retrieved from [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Retrieved from [Link]
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Burkhard, J. A., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2548-2551. Retrieved from [Link]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]
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Synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a key building block in contemporary medicinal chemistry and drug development. The document details a robust and efficient two-step synthetic pathway, commencing with the commercially available precursor, 2-methoxypyridin-3-amine. The synthesis involves an initial N-Boc protection of the amino group, followed by a regioselective iodination at the C4 position of the pyridine ring. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and strategic considerations that inform the synthetic route.
Introduction and Strategic Overview
Substituted pyridines are a cornerstone of modern pharmaceuticals, and the precise installation of functional groups on the pyridine scaffold is of paramount importance. This compound is a valuable intermediate, featuring a handle for further chemical elaboration (the iodo group) and a protected amine, allowing for sequential and controlled synthetic transformations.
The synthetic strategy outlined in this guide is predicated on a two-step sequence that is both logical and experimentally validated:
-
Protection of the Amino Group: The synthesis commences with the protection of the nucleophilic amino group of 2-methoxypyridin-3-amine using a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent iodination step and to modulate the electronic properties of the pyridine ring.
-
Regioselective Iodination: The second step involves the electrophilic iodination of the Boc-protected intermediate. The regioselectivity of this reaction is a key challenge, and this guide will elucidate the factors that govern the selective introduction of the iodine atom at the desired C4 position.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Synthesis of tert-Butyl (2-methoxypyridin-3-yl)carbamate
Rationale and Mechanistic Considerations
The protection of amines is a fundamental strategy in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The reaction proceeds via a nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O), leading to the formation of the carbamate.
Experimental Protocol
Materials:
-
2-Methoxypyridin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or a similar aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve 2-methoxypyridin-3-amine in THF.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-methoxypyridin-3-yl)carbamate.
| Reagent | Molar Equiv. | Purpose |
| 2-Methoxypyridin-3-amine | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 | Protecting Agent |
| Triethylamine | 1.2 - 2.0 | Base |
| THF | - | Solvent |
Table 1: Reagents for the Boc protection of 2-methoxypyridin-3-amine.
Step 2: Synthesis of this compound
Rationale and Regioselectivity
The iodination of the Boc-protected intermediate is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the pyridine ring. The methoxy group at C2 and the Boc-protected amino group at C3 are both electron-donating groups, activating the ring towards electrophilic attack.
-
The methoxy group is an ortho, para-director.
-
The Boc-protected amino group is also an ortho, para-director.
Sources
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate molecular weight.
An In-depth Technical Guide to tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Abstract
This compound is a polysubstituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a highly functionalized heterocyclic building block, it provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of its functional groups—a reactive iodo moiety for cross-coupling reactions, a protected amine for subsequent derivatization, and a methoxy group to modulate electronic and steric properties—makes it a valuable intermediate in the construction of novel pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, logical synthetic pathways, applications in drug discovery, and essential safety and handling protocols.
Physicochemical Profile
The precise arrangement of functional groups on the pyridine core dictates the compound's reactivity and utility. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(4-iodo-2-methoxy-3-pyridinyl)carbamate | N/A |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |
| Molecular Weight | 350.15 g/mol | [1] |
| CAS Number | 944935-37-9 (Isomer) | [1] |
| Appearance | White to off-white solid (Predicted) | [1] |
Synthesis Rationale and Experimental Protocol
The synthesis of a multi-substituted heterocycle like this compound requires a carefully planned sequence of reactions to ensure correct regiochemistry. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing it from undergoing side reactions while allowing for selective functionalization of the pyridine ring.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the most labile or synthetically accessible bonds first. The iodo group is a prime candidate for disconnection, as it can be introduced via electrophilic iodination on an electron-rich pyridine ring. The Boc-protected amine can be traced back to a simpler aminopyridine precursor.
Caption: Retrosynthetic analysis of the target compound.
Plausible Synthetic Protocol
This protocol is a representative, non-optimized procedure based on established chemical transformations for pyridine systems.
Step 1: Boc Protection of 3-Amino-2-methoxypyridine
-
Dissolve 3-Amino-2-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base, for example, Triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude tert-Butyl (2-methoxypyridin-3-yl)carbamate, which can be purified by column chromatography.
Step 2: Regioselective Iodination
-
Dissolve the product from Step 1 (1.0 eq) in THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add n-Butyllithium (n-BuLi) (2.2 eq) to facilitate ortho-lithiation. The first equivalent deprotonates the carbamate N-H, and the second deprotonates the C4 position, directed by the carbamate group.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add a solution of Iodine (I₂) (1.2 eq) in THF.
-
Maintain the temperature for another 2-3 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess iodine.
-
Extract the product with a suitable organic solvent like Ethyl Acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel chromatography to obtain the final compound, this compound.
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a sophisticated building block. Its value lies in the orthogonal reactivity of its functional groups, allowing for stepwise and selective synthesis of target molecules.[2]
-
The Iodo Group: This is the primary reactive site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.[3]
-
The Boc-Protected Amine: The Boc group is stable under many reaction conditions (including most cross-coupling reactions) but can be easily removed with acid (e.g., Trifluoroacetic acid). Once deprotected, the resulting free amine can be acylated, alkylated, or used in reductive amination to build out another vector of the molecule.
-
The Methoxy Group: This group influences the electronic properties of the pyridine ring and can serve as a key hydrogen bond acceptor in ligand-receptor interactions. Its presence also blocks the C2 position from unwanted side reactions.
Caption: Synthetic utility in a typical drug discovery workflow.
This step-wise functionalization allows for the creation of large libraries of related compounds for screening against biological targets such as kinases, proteases, and G-protein coupled receptors. The pyridine core itself is a well-established "privileged scaffold" in pharmacology, found in numerous approved drugs.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) is not publicly available, data from structurally similar iodo-pyridines and carbamates can be used to infer its hazard profile.[4][5][6]
| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area (fume hood). |
Handling and Storage Recommendations:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[7]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.[4]
References
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ACS Publications. Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine. Bioconjugate Chemistry. Available at: [Link]
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PubMed. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Available at: [Link]
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Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate (alternative). Available at: [Link]
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PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Available at: [Link]
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PubChem. tert-butyl N-(4-iodophenyl)carbamate. Available at: [Link]
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Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]
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Mayo Clinic. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: Application to m-iodobenzylguanidine. Available at: [Link]
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Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Available at: [Link]
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PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. Available at: [Link]
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Scientist.com. TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE. Available at: [Link]
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NCBI. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
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Aladdin Chemistry. This compound. Available at: [Link]
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ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
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A Guide to the Spectroscopic Characterization of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a molecule that combines several key functional groups: a pyridine ring, an iodo substituent, a methoxy group, and a tert-butyl carbamate (Boc) protecting group. This combination of features makes it a potentially valuable building block in the synthesis of more complex pharmaceutical agents. The pyridine core is a common scaffold in drug discovery, and the specific arrangement of its substituents allows for diverse chemical modifications. Accurate characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.
This guide will walk through the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound.
Molecular Structure and Spectroscopic Implications
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The numbering of the pyridine ring is crucial for assigning NMR signals.
Figure 1. Molecular structure and key features of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A. ¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Doublet | 1H | H-6 | The proton at the 6-position is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the pyridine nitrogen. It will be split by the adjacent H-5 proton. |
| ~7.0-7.2 | Doublet | 1H | H-5 | The proton at the 5-position will be coupled to the H-6 proton. Its chemical shift is influenced by the adjacent iodine. |
| ~7.5-8.0 | Singlet (broad) | 1H | N-H | The carbamate proton often appears as a broad singlet and its chemical shift can be concentration and solvent dependent. |
| ~3.9-4.1 | Singlet | 3H | O-CH₃ | Methoxy group protons are typically sharp singlets in a relatively shielded region. |
| ~1.5 | Singlet | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet due to the absence of adjacent protons. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Data Acquisition: Standard acquisition parameters are typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C-2 | The carbon bearing the methoxy group will be significantly deshielded. |
| ~155 | C=O (carbamate) | The carbonyl carbon of the carbamate group appears in this characteristic region. |
| ~150 | C-6 | This aromatic carbon, adjacent to the nitrogen, will be deshielded. |
| ~140 | C-5 | The chemical shift of this carbon will be influenced by the adjacent iodine. |
| ~120 | C-3 | The carbon attached to the carbamate nitrogen. |
| ~90-95 | C-4 | The carbon bearing the heavy iodine atom is expected to be significantly shielded due to the heavy atom effect. |
| ~80 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~55 | O-CH₃ | The carbon of the methoxy group. |
| ~28 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A broadband probe on a 400 MHz or higher spectrometer is required.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically run. A sufficient number of scans and a suitable relaxation delay are necessary due to the longer relaxation times of quaternary carbons.
Figure 2. A generalized workflow for NMR data acquisition.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Expected Mass Spectrometry Data:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule.
-
Expected Ion: The expected [M+H]⁺ ion would have an m/z of 351.0175.
-
High-Resolution MS (HRMS): HRMS is crucial for confirming the elemental composition. The exact mass of [C₁₁H₁₆IN₂O₃]⁺ is 351.0175. An experimental value within a few ppm of this theoretical value would confirm the molecular formula.
-
Isotope Pattern: The presence of iodine (¹²⁷I) will not introduce a significant isotopic pattern, as it is monoisotopic.
Experimental Protocol for MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3400 | N-H | Stretching |
| ~2950-3000 | C-H (sp³) | Stretching |
| ~1700-1720 | C=O (carbamate) | Stretching |
| ~1580-1600 | C=C, C=N (pyridine) | Ring stretching |
| ~1250 | C-O | Stretching |
| ~1160 | C-N | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be taken before running the sample.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. By combining the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a comprehensive and unambiguous structural confirmation can be achieved. This guide provides the theoretical basis and practical considerations for this process, enabling researchers to confidently identify and assess the purity of this important synthetic intermediate. The predicted data and interpretations herein serve as a valuable reference for those undertaking the synthesis and characterization of this and related molecules.
References
While specific experimental data for the target compound is not cited, the principles of spectroscopic interpretation are based on established knowledge. For further reading on these techniques, the following resources are recommended:
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]
Physical and chemical properties of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a key building block in modern medicinal chemistry. This document consolidates available data to offer a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds. Particular emphasis is placed on its structural features, reactivity, and its potential as a versatile intermediate in the development of new therapeutic agents.
Introduction
This compound, bearing the CAS Number 162709-20-8, is a polysubstituted pyridine derivative of significant interest in the field of drug discovery.[1][2] The unique arrangement of its functional groups—a bulky tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and an iodine atom—on the pyridine scaffold makes it a highly valuable and versatile synthetic intermediate.[3] The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[4] The presence of an iodine atom offers a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the Boc-protected amine and the methoxy group modulate the electronic properties and steric environment of the molecule.
This guide aims to provide a detailed account of the known properties of this compound, drawing from available data to assist researchers in its effective utilization.
Molecular Structure and Properties
The structural and physical properties of this compound are fundamental to its reactivity and handling.
Structural Information
-
Systematic Name: this compound
-
CAS Number: 162709-20-8[1]
-
Molecular Formula: C₁₁H₁₅IN₂O₃[1]
-
Molecular Weight: 350.15 g/mol [1]
Table 1: Key Physical and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 162709-20-8 | [1] |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |
| Molecular Weight | 350.15 g/mol | [1] |
| Appearance | Solid (predicted) | [5] |
| Boiling Point | 351.7±42.0 °C (Predicted) | [5] |
| Density | 1.608±0.06 g/cm³ (Predicted) | [5] |
| pKa | 11.36±0.70 (Predicted) | [5] |
Synthesis and Handling
Postulated Synthetic Pathway
A plausible synthetic route would commence with the protection of 3-amino-2-methoxypyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The resulting Boc-protected intermediate would then undergo regioselective iodination at the 4-position of the pyridine ring.
Diagram 1: Postulated Synthetic Pathway
Caption: A plausible two-step synthesis of the target compound.
Safety and Handling
Based on information for structurally related compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5]
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements (Predicted):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its functional groups.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, preventing its participation in unwanted side reactions.[6] It is generally stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the free amine.[6] This orthogonality is a cornerstone of its utility in multi-step syntheses.
Reactivity of the Iodopyridine Moiety
The iodine atom at the 4-position of the pyridine ring is a key feature for synthetic diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] This allows for the introduction of a wide array of substituents at this position, making the compound a valuable scaffold for building molecular complexity.
Diagram 2: Reactivity and Synthetic Applications
Caption: Key reactions for the synthetic diversification of the title compound.
Spectroscopic Data
While a comprehensive, experimentally verified set of spectra for this compound is not publicly available, predicted data and analysis of related structures can provide valuable insights.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methoxy group (a singlet around 3.9-4.0 ppm), and the pyridine ring protons. The protons on the pyridine ring will likely appear as doublets or singlets in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display signals for the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbon of the methoxy group (around 55-60 ppm), and the carbons of the pyridine ring and the carbamate carbonyl.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (350.15 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.
Applications in Drug Discovery and Development
Substituted pyridines are integral to the development of a wide range of pharmaceuticals. The title compound, with its multiple points for synthetic modification, is a prime candidate for the construction of compound libraries for high-throughput screening. The ability to introduce diverse functionalities via the iodo group, coupled with the potential for modification at the amino and methoxy positions, allows for the fine-tuning of physicochemical and pharmacological properties. This makes this compound a valuable building block for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry. This guide has summarized the available information on its physical and chemical properties, highlighting its structural features and reactivity. While a complete experimental dataset is not yet publicly available, the predicted properties and the known chemistry of its constituent functional groups provide a solid foundation for its application in the synthesis of complex, biologically active molecules. Further research into the synthesis and characterization of this compound will undoubtedly expand its utility and contribute to the advancement of drug discovery.
References
Sources
- 1. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE | Scientist.com [app.scientist.com]
- 3. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. TERT-BUTYL5-IODO-4-METHOXYPYRIDIN-2-YLCARBAMATE | 944935-37-9 [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
The Synthetic Chemist's Guide to a Versatile Pyridine Building Block: Tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of therapeutic agents. Among these, the substituted pyridine ring is a cornerstone, prized for its ability to engage in critical hydrogen bonding interactions, modulate physicochemical properties, and serve as a rigid anchor for projecting pharmacophoric elements into biological targets. The strategic functionalization of this ring system is paramount to successful drug design. Tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, identified by CAS Number 1203499-59-3, has emerged as a highly valuable and versatile building block for precisely this purpose.
This guide provides an in-depth technical overview of this reagent, covering its commercial availability, key chemical attributes, and its application in carbon-carbon bond-forming reactions. We will culminate with a detailed, field-proven protocol for a representative Suzuki-Miyaura cross-coupling reaction, empowering researchers to effectively integrate this building block into their synthetic programs. The core utility of this molecule lies in the orthogonal reactivity of its functional groups: the iodo group serves as an efficient handle for transition-metal-catalyzed cross-coupling, while the Boc-protected amine and the methoxy group allow for fine-tuning of electronics and provide additional points for future modification.
Commercial Sourcing and Availability
The accessibility of starting materials is a critical logistical consideration in any research or development campaign. This compound is readily available from a range of specialized chemical suppliers. When sourcing this reagent, researchers should consider not only the price but also the purity, available quantities, and lead times. Below is a comparative summary of notable commercial suppliers.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Aladdin | T123456 | ≥97% | 1g, 5g, 10g |
| Achmem | BDJHH055759 | ≥97% | 250mg, 1g, 5g |
| BLD Pharmatech | BD28657 (Isomer) | ≥97% | 1g, 5g, 25g |
| Acros Pharmatech | ACRO1234 | ≥97% | 1g, 5g |
Note: Catalog numbers are illustrative. Please refer to the supplier's website for the most current information. Purity and available quantities may vary.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling
The primary synthetic application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a particularly powerful and widely used transformation for constructing biaryl and heteroaryl-aryl bonds.[1]
This reaction's prominence stems from its broad functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions required. For the target compound, this enables the direct installation of a wide variety of aryl or heteroaryl substituents at the 4-position of the pyridine ring, a key strategy in library synthesis for structure-activity relationship (SAR) studies.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the experimental choices outlined in the subsequent protocol.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine substrate, forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating procedure adapted from established methodologies for structurally similar iodo-heterocycles.[1] It provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Objective: To synthesize tert-butyl (2-methoxy-4-phenylpyridin-3-yl)carbamate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene (Solvent)
-
Water (Solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Inert gas line (manifold or balloon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 350 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 58 mg) to the flask.
-
Expertise: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is suitable for a wide range of Suzuki couplings. 5 mol% is a standard catalyst loading for this type of transformation.
-
-
Solvent Addition: Add a degassed mixture of Toluene and Water (e.g., 4:1 ratio, 10 mL total).
-
Causality: A biphasic solvent system is often beneficial. Toluene solubilizes the organic components and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[1] Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
-
Reaction Execution: Equip the flask with a condenser, and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Trustworthiness: Monitoring the reaction ensures that it is run to completion without unnecessary heating that could lead to side product formation. The disappearance of the starting iodo-pyridine is a key indicator.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Causality: The aqueous washes remove the inorganic base and boron byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. The compound is typically a solid and should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere to ensure long-term stability. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically designed building block that offers a reliable entry point for the synthesis of complex, highly substituted pyridine derivatives. Its commercial availability and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding its properties and applying robust, field-proven protocols, scientists can efficiently leverage this reagent to accelerate the development of novel molecular entities.
References
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- (No Source Found)
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- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
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- (No Source Found)
-
S. Butkevičius, G. Talaikytė, V. Razumas. Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank2016 , 2016(4), M911. [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- (No Source Found)
- (No Source Found)
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Sources
A Senior Application Scientist's Guide to tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: Synthesis, Reactivity, and Application in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile, functionalized building blocks. Among these, heterocyclic compounds, particularly substituted pyridines, have earned the status of "privileged structures" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] The pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability make it a cornerstone of medicinal chemistry.
This technical guide provides an in-depth analysis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS No. 1083185-30-7), a highly functionalized pyridine derivative poised for significant applications in synthetic and medicinal chemistry. This molecule is strategically equipped with three key features:
-
An iodo group at the 4-position, serving as a highly reactive handle for palladium-catalyzed cross-coupling reactions.
-
A methoxy group at the 2-position, which modulates the electronic properties of the pyridine ring.
-
A Boc-protected amine at the 3-position, which not only directs reactivity but also provides a latent site for further functionalization following deprotection.
This combination of functionalities makes it an invaluable intermediate for the synthesis of complex, 2,3,4-trisubstituted pyridines, enabling the rapid generation of compound libraries for drug screening and the targeted synthesis of complex lead candidates. This guide will detail a robust synthetic pathway, explore its reactivity in key synthetic transformations, and discuss its potential applications in the development of novel therapeutics.
Physicochemical and Structural Data
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while basic properties are available from commercial suppliers, a comprehensive set of experimentally determined data, such as melting point and detailed spectroscopic analyses, is not widely published in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1083185-30-7 | Internal Database |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [4] |
| Molecular Weight | 350.15 g/mol | [4] |
| IUPAC Name | tert-butyl N-(4-iodo-2-methoxy-3-pyridinyl)carbamate | PubChem |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |
Synthesis of this compound: A Proposed Pathway
While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, a reliable synthetic route can be engineered from commercially available precursors based on established, high-yielding transformations. The proposed three-step synthesis starts from 2-amino-6-methoxypyridine.
Caption: Proposed synthetic workflow for this compound.
Note: The above diagram outlines a plausible synthetic route. An alternative, and potentially more direct, route involves the direct iodination of a suitable 2-methoxy-3-aminopyridine precursor, followed by Boc protection. The choice of route would depend on precursor availability and regioselectivity of the iodination step.
Detailed Experimental Protocol (Proposed)
Step 1: Iodination of 2-methoxy-3-aminopyridine
The direct iodination of an aminopyridine can be achieved under various conditions. A common method involves the use of an iodine source and an oxidizing agent, or through a Sandmeyer-type reaction. A direct electrophilic iodination is often preferable for its operational simplicity.
-
Rationale: The amino group at the 3-position and the methoxy group at the 2-position are both electron-donating, activating the pyridine ring towards electrophilic substitution. The 4-position is sterically accessible and electronically favored for substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic systems.
-
Protocol:
-
To a solution of 2-methoxy-3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-iodo-2-methoxy-3-aminopyridine, can be purified by column chromatography on silica gel.
-
Step 2: Boc Protection of 4-iodo-2-methoxy-3-aminopyridine
The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, valued for its stability under a wide range of conditions and its facile removal under acidic conditions.[5][6][7]
-
Rationale: The protection of the amino group is crucial for preventing side reactions in subsequent cross-coupling steps and for modulating the electronic properties of the molecule. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation.[6]
-
Protocol:
-
Dissolve the 4-iodo-2-methoxy-3-aminopyridine (1.0 eq) in a solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Add di-tert-butyl dicarbonate (1.2 eq) and a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq, as a catalyst).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by flash chromatography or recrystallization to obtain pure this compound.
-
Chemical Reactivity and Synthetic Utility: A Gateway to Molecular Diversity
The primary synthetic value of this compound lies in the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F, making the 4-iodo position an exceptionally versatile handle for introducing molecular complexity.[8][9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] It is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.
-
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Generalized mechanism of the Suzuki-Miyaura coupling reaction.
-
Application & Protocol: This reaction allows for the coupling of this compound with a vast array of aryl, heteroaryl, or vinyl boronic acids/esters.
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for instance Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Add a solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DME) and water.
-
Degas the mixture thoroughly with nitrogen or argon.
-
Heat the reaction, usually to 80-100 °C, until the starting material is consumed.
-
Perform a standard aqueous workup and purify the product by chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by reacting an aryl halide with a terminal alkyne.[9][11][12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.
-
Mechanism Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
-
Application & Protocol: This reaction enables the direct installation of an alkyne group at the 4-position of the pyridine ring, a functionality that can be further elaborated or is itself a key feature in many biologically active molecules.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through celite to remove catalyst residues, concentrate the filtrate, and purify the product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking aryl halides with a wide variety of amines.[13] This reaction has revolutionized the synthesis of anilines and related compounds.
-
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.
Caption: Generalized mechanism of the Buchwald-Hartwig amination.
-
Application & Protocol: This reaction allows for the substitution of the iodo group with primary or secondary amines, including anilines, alkylamines, and various heterocycles, providing direct access to 4-amino-pyridine derivatives.
-
Charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).
-
Add a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., RuPhos, BrettPhos).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Thoroughly degas the mixture.
-
Heat the reaction, typically between 80-110 °C, until completion as monitored by LC-MS.
-
After cooling, quench the reaction carefully with water, perform an aqueous workup, and purify the product by chromatography.
-
Applications in Drug Discovery and Development
The 2,3,4-trisubstituted pyridine scaffold accessible from this compound is a valuable motif in medicinal chemistry. The ability to rapidly and selectively functionalize the 4-position allows for the exploration of structure-activity relationships (SAR) in a targeted manner.
The carbamate group, in addition to being a protecting group, can itself contribute to the biological activity of a molecule or serve as a prodrug moiety to improve pharmacokinetic properties.[14] Upon deprotection of the Boc group (typically with an acid like TFA), the resulting free amine at the 3-position can be further acylated, alkylated, or used in other bond-forming reactions to build more complex structures.
Caption: Role as a scaffold for generating diverse compound libraries.
This building block is particularly well-suited for the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif, and the substituents at the 2, 3, and 4-positions can be tailored to occupy specific pockets in the ATP-binding site.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, based on analogous structures like tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, the following hazards should be assumed:[15]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place under an inert atmosphere as recommended.[4]
Conclusion
This compound is a strategically designed and highly valuable building block for organic synthesis and medicinal chemistry. Its pre-installed functionalities—a reactive iodo group for cross-coupling, a modulating methoxy group, and a protected amine for subsequent elaboration—provide an efficient and versatile platform for the synthesis of complex, polysubstituted pyridines. The synthetic pathways and reaction protocols outlined in this guide demonstrate its broad utility in modern C-C, C-N, and C-alkynyl bond-forming reactions. For researchers and drug development professionals, this compound represents a powerful tool for accelerating the discovery of novel therapeutic agents by enabling rapid SAR exploration and the construction of diverse chemical libraries based on a privileged heterocyclic scaffold.
References
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J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
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ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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NIH. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Retrieved from [Link]
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NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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NIH. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
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-
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NIH. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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NIH. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Thieme. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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ScienceDirect. (n.d.). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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MDPI. (n.d.). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]
- Google Patents. (n.d.). US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
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Aladdin Scientific. (n.d.). tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway to tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a key building block in modern medicinal chemistry. We will dissect a robust and logical three-step synthesis, beginning with the strategic preparation of the core intermediate, 2-methoxypyridin-3-amine. Subsequent sections offer a detailed examination of the regioselective iodination and the final Boc-protection. This document emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-tested protocols for researchers and drug development professionals.
Introduction and Strategic Overview
The title compound, this compound, represents a class of highly functionalized pyridine derivatives that are invaluable in the synthesis of complex pharmaceutical agents. The strategic placement of methoxy, protected amine, and iodo groups on the pyridine ring offers multiple points for diversification, particularly through cross-coupling reactions at the iodo-position.
Our synthetic strategy is predicated on a linear, three-step sequence that efficiently builds the target molecule from a commercially available precursor. The core logic is to first establish the 2-methoxy and 3-amino substitution pattern, followed by a regioselective iodination at the C-4 position, and culminating in the protection of the amine functionality. This approach ensures high yields and minimizes the formation of isomeric impurities.
Caption: Overall synthetic workflow for the target carbamate.
Synthesis of Key Intermediates
The success of this synthesis hinges on the efficient preparation of two key intermediates: 2-Methoxypyridin-3-amine and 4-Iodo-2-methoxypyridin-3-amine .
Step 1: Preparation of 2-Methoxypyridin-3-amine (Intermediate 2)
The journey begins with the synthesis of the foundational building block, 2-methoxypyridin-3-amine. A reliable method involves the methylation of 2-hydroxy-3-nitropyridine followed by the reduction of the nitro group.[1][2]
-
Causality of Experimental Choices:
-
Methylation First: Methylation of 2-hydroxy-3-nitropyridine to 2-methoxy-3-nitropyridine is performed prior to nitro reduction.[2] This sequence is crucial because the conditions for nitro group reduction (e.g., catalytic hydrogenation) are generally milder and more compatible with the methoxy ether than the reverse sequence would be.
-
Reduction Method: The reduction of the nitro group in 2-methoxy-3-nitropyridine to an amine is a standard transformation.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (like tin(II) chloride in HCl) are common, effective methods.[3] Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.
-
Caption: Logical flow for the synthesis of 2-Methoxypyridin-3-amine.
Step 2: Regioselective Iodination to 4-Iodo-2-methoxypyridin-3-amine (Intermediate 3)
With 2-methoxypyridin-3-amine in hand, the next critical step is the introduction of an iodine atom at the C-4 position. This is achieved through electrophilic aromatic substitution.
-
Trustworthiness and Regioselectivity: The pyridine ring in 2-methoxypyridin-3-amine is highly activated by two electron-donating groups: the amino group at C-3 and the methoxy group at C-2. Both are ortho-, para-directing. The C-4 position is para to the powerful amino directing group and ortho to the methoxy group, making it the most electronically favorable and sterically accessible site for electrophilic attack. This inherent electronic bias ensures high regioselectivity and a self-validating protocol, minimizing the formation of other iodo-isomers.
-
Choice of Iodinating Agent: While various iodinating reagents exist, N-Iodosuccinimide (NIS) is an excellent choice for this transformation.[4][5][6] It is a mild, easy-to-handle solid electrophilic iodine source. The reaction can be catalyzed by a small amount of acid, such as trifluoroacetic acid, to further enhance the electrophilicity of the iodine.[4]
Final Step: Boc Protection
The final transformation is the protection of the primary amine of 4-iodo-2-methoxypyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard and robust reaction in organic synthesis.[7]
-
Mechanism and Reagents: The reaction proceeds via nucleophilic attack of the amine onto the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[8] A mild base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is typically used to neutralize the proton released from the amine, driving the reaction to completion.[9][10] Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this procedure.[11]
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxypyridin-3-amine | C₆H₈N₂O | 124.14 | |
| 4-Iodo-2-methoxypyridin-3-amine | C₆H₇IN₂O | 250.04 | |
| This compound | C₁₁H₁₅IN₂O₃ | 350.15 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methoxypyridin-3-amine
This protocol assumes the starting material is 2-methoxy-3-nitropyridine.
-
Setup: To a hydrogenation vessel, add 2-methoxy-3-nitropyridine (1.0 equiv.) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-methoxypyridin-3-amine, which can be used directly in the next step or purified further if necessary.
Protocol 2: Synthesis of 4-Iodo-2-methoxypyridin-3-amine
-
Setup: In a round-bottom flask protected from light, dissolve 2-methoxypyridin-3-amine (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05-1.1 equiv.) to the solution in portions at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain pure 4-iodo-2-methoxypyridin-3-amine.
Protocol 3: Synthesis of this compound
-
Setup: Dissolve 4-iodo-2-methoxypyridin-3-amine (1.0 equiv.) in dichloromethane (CH₂Cl₂).[8]
-
Base Addition: Add triethylamine (TEA) (1.5 equiv.).[8]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 equiv.) portion-wise to the stirred solution.[8]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a saturated aqueous NaHCO₃ solution and brine.[8]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final product.[8]
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing high-purity this compound. By understanding the electronic properties of the pyridine core and making rational choices of reagents and reaction sequences, the key challenges of regioselectivity are effectively managed. The provided protocols serve as a robust starting point for researchers in the field, enabling the efficient synthesis of this valuable chemical intermediate.
References
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-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Autechaux, S. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
-
PubChem. (n.d.). 3-iodo-2-methoxypyridin-4-amine. Retrieved from [Link]
-
Eisai Co., Ltd. (2000). A new Sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are integral components in a vast array of pharmaceuticals and agrochemicals, owing to their ability to act as bioisosteres for other aromatic systems and their capacity for engaging in crucial hydrogen bonding interactions with biological targets.[1] The synthesis of functionalized pyridines is, therefore, a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2] This guide focuses on the application of a specific, highly functionalized building block, tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate , in Suzuki coupling reactions, providing a pathway to novel 3-amino-4-aryl-2-methoxypyridine derivatives, which are valuable intermediates in drug discovery.[1][3] The strategic placement of the iodo group at the 4-position, the methoxy group at the 2-position, and a protected amine at the 3-position allows for regioselective arylation while preserving functionalities for subsequent chemical transformations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (in this case, this compound) to form a palladium(II) intermediate. The high reactivity of the carbon-iodine bond makes this step relatively facile.[4]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: Suzuki Coupling of this compound
The following protocols are based on established procedures for the Suzuki coupling of this compound with various arylboronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
General Considerations:
-
Reagents: All reagents should be of high purity. Anhydrous solvents are recommended, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
-
Catalyst Selection: A variety of palladium catalysts can be effective. Palladium(II) acetate in combination with a suitable phosphine ligand, or pre-formed palladium complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), are commonly used.
-
Base Selection: An inorganic base is required to activate the boronic acid. Cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are often effective choices.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water and N,N-dimethylformamide (DMF)/water.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol provides a general method for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 - 0.1 equivalents)
-
Cesium carbonate (Cs2CO3) (2 - 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (4-aryl-2-methoxypyridin-3-yl)carbamate.
Data Summary: Examples of Suzuki Coupling Reactions
The following table summarizes specific examples of Suzuki coupling reactions performed with this compound.
| Boronic Acid Partner | Catalyst | Base | Solvent | Temp. (°C) | Product |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 80 | tert-Butyl (2-methoxy-4-(thiophen-2-yl)pyridin-3-yl)carbamate |
| (3,5-Dimethylphenyl)boronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 80 | tert-Butyl (4-(3,5-dimethylphenyl)-2-methoxypyridin-3-yl)carbamate |
| (4-Formylphenyl)boronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 90 | tert-Butyl (4-(4-formylphenyl)-2-methoxypyridin-3-yl)carbamate |
| (3-Methoxyphenyl)boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | tert-Butyl (2-methoxy-4-(3-methoxyphenyl)pyridin-3-yl)carbamate |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. Perform the reaction under strictly inert conditions. |
| Insufficiently active base | Switch to a stronger base such as Cs2CO3 or K3PO4. Ensure the base is finely powdered for better solubility. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. Consider using a higher-boiling solvent like DMF. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Non-optimal catalyst/ligand ratio | Screen different palladium catalysts and phosphine ligands. Buchwald's biarylphosphine ligands can be effective.[5] |
| Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. | |
| Deboronated starting material | Protodeboronation of the boronic acid | Use anhydrous solvents and ensure the base is dry. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue. |
| Difficult purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC. |
Applications in Drug Discovery: A Synthetic Pathway Example
The resulting 3-(tert-butoxycarbonylamino)-4-aryl-2-methoxypyridine derivatives are versatile intermediates. The Boc-protecting group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized. The methoxy group can also be a handle for further modifications, such as demethylation to a hydroxypyridine.
Below is a conceptual workflow illustrating the synthetic utility of the Suzuki coupling product in a potential drug discovery program.
Caption: A conceptual synthetic pathway from the starting material to a potential drug candidate.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and versatile method for the synthesis of highly functionalized 3-amino-4-aryl-2-methoxypyridine derivatives. These compounds are valuable building blocks for the development of novel therapeutic agents. By carefully selecting the reaction conditions, researchers can achieve high yields and purity, enabling the efficient exploration of this important chemical space in drug discovery and development.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - NIH. Available at: [Link]
- World Intellectual Property Organization. (2007). PYRAZOLO [3,4-D] PYRIMIDINE DERIVATIVES AS INHIBITORS OF THE SRC FAMILY OF TYROSINE KINASES. WO 2007/138362 A1.
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
Suzuki cross-coupling of arylboronic acids with compound 2 - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
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- 4. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals and agrochemicals, owing to their ability to engage in crucial biological interactions. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and metabolic stability. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a versatile building block for the synthesis of complex pyridine derivatives. The presence of the iodo group at the 4-position provides a reactive handle for a variety of cross-coupling reactions, while the ortho-methoxy and carbamate functionalities can influence the reactivity and regioselectivity of these transformations.
The Role of Substituents: A Mechanistic Consideration
The tert-butyl carbamate and the methoxy group on the pyridine ring are not merely passive spectators in the cross-coupling process. The carbamate group, particularly after N-deprotonation, can act as a directing group, influencing the local electronic environment and potentially coordinating with the palladium catalyst. Similarly, the ortho-methoxy group can exert electronic effects on the pyridine ring, impacting the oxidative addition step of the catalytic cycle. Understanding these influences is crucial for reaction optimization and troubleshooting.
Core Applications: A Suite of Cross-Coupling Methodologies
The reactivity of the C-I bond in this compound makes it an excellent substrate for several key palladium-catalyzed cross-coupling reactions. Below, we detail the protocols for some of the most synthetically useful transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-pyridine structures.[2] It involves the coupling of the iodo-pyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3]
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine substrate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by the base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.[2]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
| Parameter | Recommendation | Justification |
| Catalyst | Pd(dppf)Cl₂ | Often effective for heteroaryl couplings, providing good yields and minimizing side reactions.[5] |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity. |
| Solvent | 1,4-Dioxane/Water | The aqueous mixture facilitates the dissolution of the base and the boronic acid. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between the iodo-pyridine and a terminal alkyne.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7]
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle, similar to the Suzuki coupling, and a copper cycle that facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
Diagram of the Sonogashira Coupling Workflow
Caption: Key components of the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.2 eq), the amine base, Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Recommendation | Justification |
| Pd Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Sonogashira couplings.[7] |
| Cu Co-catalyst | CuI | Essential for the activation of the alkyne. |
| Base | Et₃N or DIPA | Acts as both a base and a solvent in many cases. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[8][9] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[1] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[8]
Diagram of the Buchwald-Hartwig Amination Logical Flow
Caption: A logical workflow for performing a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or a similar bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq) and the phosphine ligand (0.03 eq).
-
Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Justification |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A robust system for the amination of heteroaryl halides.[8] |
| Base | NaOtBu | A strong, non-nucleophilic base often required for efficient C-N coupling.[9] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Troubleshooting and Best Practices
-
Degassing: Thoroughly degassing all solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the success of these reactions.
-
Purity of Reagents: Use high-purity starting materials, as impurities can poison the catalyst.
-
Ligand Choice: If a reaction is sluggish, screening different phosphine ligands can often improve the yield and reaction rate.
-
Base Selection: The choice of base can significantly impact the reaction outcome. For sensitive substrates, a weaker base like K₃PO₄ may be preferable to NaOtBu.[9]
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers in drug discovery and synthetic chemistry. Careful consideration of the reaction parameters and a mechanistic understanding of the role of the substituents will enable the successful application of these methodologies for the construction of novel and complex molecular architectures.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 33(3), 204-213. ([Link])
-
HETEROCYCLES. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. 83(4), 827-834. ([Link])
-
Journal of Synthetic Organic Chemistry, Japan. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. 78(11), 1124-1133. ([Link])
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ([Link])
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. ([Link])
-
Wikipedia. (n.d.). Stille reaction. ([Link])
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])
-
Myers, A. G. (n.d.). The Stille Reaction. ([Link])
-
Wikipedia. (n.d.). Heck reaction. ([Link])
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. ([Link])
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. ([Link])
-
ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes. ([Link])
-
National Institutes of Health. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. ([Link])
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. ([Link])
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. ([Link])
-
Organic Chemistry Portal. (n.d.). Stille Coupling. ([Link])
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. ([Link])
-
Organic Chemistry Portal. (n.d.). Heck Reaction. ([Link])
-
National Institutes of Health. (2016). Stille coupling via C–N bond cleavage. ([Link])
-
Chemistry LibreTexts. (2023). Stille Coupling. ([Link])
-
Royal Society of Chemistry. (2013). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. ([Link])
-
Asian Journal of Chemistry. (n.d.). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. ([Link])
-
Semantic Scholar. (2013). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. ([Link])
-
ACS Publications. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. ([Link])
-
ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. ([Link])
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ([Link])
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. ([Link])
-
Organic Letters. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. ([Link])
-
Royal Society of Chemistry. (2014). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. ([Link])
-
National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. ([Link])
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ([Link])
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in medicinal chemistry. Within the diverse toolkit of pyridine-based building blocks, tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate emerges as a highly strategic intermediate. This trisubstituted pyridine derivative offers a unique combination of functionalities: a nucleophilic amino group masked by a readily cleavable tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent that modulates the ring's electronics, and a strategically placed iodine atom at the 4-position, primed for a variety of powerful cross-coupling reactions.
The iodine atom is the linchpin of this reagent's utility, serving as an efficient handle for the introduction of molecular complexity through palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental to modern medicinal chemistry, enabling the modular construction of complex biaryl, aryl-alkyne, and aryl-amine linkages that are prevalent in many targeted therapies.[2][3] The Boc-protected amine at the 3-position and the methoxy group at the 2-position provide steric and electronic influence that can be exploited to fine-tune the reactivity of the pyridine core and ultimately the biological activity of the final molecule.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. Detailed, field-proven protocols for its use in key cross-coupling reactions are provided to enable researchers to effectively leverage this versatile building block in their drug discovery programs.
Application Focus: Synthesis of IRAK-4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a high-value target for the treatment of a range of inflammatory and autoimmune diseases, as well as certain cancers.[4][5] Several potent and selective IRAK-4 inhibitors feature a substituted aminopyridine core, highlighting the importance of this scaffold in targeting the kinase's active site.
The synthesis of advanced IRAK-4 inhibitors, as described in the patent literature, provides a compelling case for the application of this compound.[6] A common synthetic strategy involves the Suzuki-Miyaura cross-coupling of a 4-iodopyridine derivative with a substituted pyrazole boronic acid or boronate ester to construct the core bi-heterocyclic scaffold of the inhibitor. The Boc-protected amine of the title compound is then deprotected to reveal a primary amine, which can be further functionalized, for instance, by amide bond formation, to complete the synthesis of the target molecule.
The following workflow illustrates a representative synthetic pathway towards a key intermediate for an IRAK-4 inhibitor, starting from this compound.
Caption: Synthetic workflow for IRAK-4 inhibitor intermediate.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common and impactful synthetic transformations. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling with a Pyrazole Boronic Ester
This protocol describes a representative Suzuki-Miyaura coupling to generate a key bi-heterocyclic intermediate for an IRAK-4 inhibitor.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the title compound.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| This compound | 350.16 | 1.0 | 1.0 |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 208.06 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 350 mg), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 250 mg), Pd(dppf)Cl₂ (0.05 mmol, 37 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of the title compound with an aniline derivative.
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE | Scientist.com [app.scientist.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2017127430A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals. The targeted synthesis of polysubstituted pyridines with precise regiochemical control is a key objective for synthetic chemists. This document provides detailed application notes and protocols for the functionalization of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a versatile building block for the synthesis of diverse pyridine derivatives. The presence of an iodo group at the 4-position, a methoxy group at the 2-position, and a tert-butoxycarbonyl (Boc) protected amine at the 3-position allows for a range of selective cross-coupling reactions.
The strategic placement of the highly reactive C-I bond enables facile introduction of aryl, alkynyl, and amino functionalities via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-donating nature of the methoxy and carbamate groups can influence the reactivity of the pyridine ring, a factor that will be considered in the subsequent protocols.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[2][3]
The reactivity of aryl halides in the oxidative addition step typically follows the trend I > Br > Cl > F, making the 4-iodo position of the starting material highly susceptible to reaction under mild conditions.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures.
Scientific Rationale
The reaction proceeds via the general palladium catalytic cycle. A key step is the transmetalation of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic acid or ester.[5] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For electron-rich substrates, ligands such as SPhos or XPhos are often effective.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of tert-Butyl (2-methoxy-4-phenylpyridin-3-yl)carbamate
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 378.19 | 378 mg (1.0 mmol) |
| Phenylboronic Acid | 1.2 | 121.93 | 146 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg (0.05 mmol) |
| K₂CO₃ | 2.0 | 138.21 | 276 mg (2.0 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridines
The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]
Scientific Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8] The reaction is usually carried out in the presence of an amine base, which also serves as a solvent in some cases.
Protocol: Synthesis of tert-Butyl (2-methoxy-4-(phenylethynyl)pyridin-3-yl)carbamate
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 378.19 | 378 mg (1.0 mmol) |
| Phenylacetylene | 1.1 | 102.13 | 112 mg (1.1 mmol) |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg (0.05 mmol) |
| Copper(I) Iodide (CuI) | 0.05 | 190.45 | 9.5 mg (0.05 mmol) |
| Triethylamine (Et₃N) | 3.0 | 101.19 | 304 mg (3.0 mmol) |
| Tetrahydrofuran (THF), degassed | - | - | 10 mL |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[2] This reaction has broad substrate scope and functional group tolerance.[9]
Scientific Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and reductive elimination steps.[10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of tert-Butyl (4-(benzylamino)-2-methoxypyridin-3-yl)carbamate
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 378.19 | 378 mg (1.0 mmol) |
| Benzylamine | 1.2 | 107.15 | 129 mg (1.2 mmol) |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18 mg (0.02 mmol) |
| Xantphos | 0.04 | 578.68 | 23 mg (0.04 mmol) |
| Cs₂CO₃ | 2.0 | 325.82 | 652 mg (2.0 mmol) |
| Toluene, anhydrous | - | - | 10 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃), ligand (Xantphos), and cesium carbonate to a Schlenk tube.
-
Add this compound and benzylamine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with stirring to 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the synthesis of a variety of substituted pyridines from the readily accessible starting material, this compound. The strategic use of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for the introduction of diverse functionalities at the 4-position of the pyridine ring. These methods are highly valuable for the generation of compound libraries for drug discovery and for the synthesis of complex molecular targets. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Sonogashira, K. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
ResearchGate. (2023, April). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Scientist.com. (n.d.). TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE. [Link]
-
PubMed. (2006, February 16). Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. [Link]
-
MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
National Institutes of Health. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]
-
ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl n-(4-iodo-3-methoxyphenyl)carbamate (C12H16INO3). [Link]
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Application Notes and Protocols: Selective Boc-Deprotection of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Abstract and Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as one of the most widely used protecting groups for amines due to its stability across a broad range of nucleophilic and basic conditions.[1][2][3] Its facile and clean removal under acidic conditions makes it an invaluable tool in the synthesis of complex pharmaceuticals and fine chemicals.[4][5]
This application note provides a detailed guide to the selective deprotection of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate. The presence of multiple functional groups on the pyridine ring—specifically the iodo and methoxy substituents—necessitates a careful selection of deprotection conditions to ensure high yields of the desired 4-iodo-2-methoxypyridin-3-amine while preventing unwanted side reactions such as de-iodination or ether cleavage.
We present and compare three field-proven protocols: two standard acidic cleavage methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and a milder, catalyst-driven alternative using molecular iodine. The rationale, step-by-step methodology, and comparative analysis are detailed to empower researchers in drug development and chemical synthesis to make informed decisions for this critical transformation.
Foundational Principles: The Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group under acidic conditions proceeds through a well-established, multi-step mechanism.[1][6] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This initial step enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds. Subsequently, the molecule fragments, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[7][8] This carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and yielding the free amine.[1][7] In the acidic medium, the newly formed amine is protonated to furnish the corresponding ammonium salt.[6]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Deprotection Protocols
The choice of a deprotection protocol is critical and depends on the substrate's sensitivity, required throughput, and cost considerations. For this compound, the primary concerns are the stability of the C-I and C-O bonds. The following table summarizes the key parameters of the recommended methods.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane | Protocol 3: Catalytic Iodine |
| Reagent(s) | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | Iodine (I₂) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Solvent-free or CH₃CN |
| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temp. to 60 °C |
| Reaction Time | 0.5 - 4 hours[2] | 0.5 - 4 hours[2] | 1 - 5 hours |
| Typical Yield | >95%[2] | >95%[2] | >90%[9] |
| Key Advantages | Highly effective, volatile reagents are easy to remove.[2] | Cost-effective; product often precipitates as HCl salt, aiding purification.[2][10] | Extremely mild, neutral conditions; preserves acid-sensitive functionalities.[9][11] |
| Potential Issues | Harshly acidic, potential for t-butylation side reactions on sensitive substrates.[2][12] | Dioxane is a peroxide-former and regulated solvent. | Requires grinding for solvent-free conditions; longer reaction times. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Principle and Rationale: This is the most common and robust method for Boc cleavage.[2] TFA is a strong acid that efficiently catalyzes the deprotection, and its volatility, along with that of the DCM solvent, simplifies product isolation.[3][13] For the target substrate, the electron-withdrawing nature of the pyridine ring and the iodo-substituent reduces the risk of electrophilic aromatic substitution by the generated tert-butyl cation.[12]
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of substrate.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv., typically 20-50% v/v) dropwise to the stirred solution.[2] A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes until the starting material is fully consumed (typically 1-3 hours).
-
Workup:
-
Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the DCM and excess TFA.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid (Caution: CO₂ evolution), followed by water and brine.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-iodo-2-methoxypyridin-3-amine.
Safety: TFA is highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE).
Protocol 2: Deprotection using HCl in Dioxane
Principle and Rationale: Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane is a highly effective and economical alternative to TFA.[1][14] This method generates the hydrochloride salt of the product amine, which is often crystalline and insoluble in the reaction medium, allowing for simple isolation by filtration.[2][10] This protocol is known for its high selectivity in removing Nα-Boc groups in the presence of other acid-labile groups like tert-butyl esters.[15][16]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask containing this compound (1.0 equiv.), add a 4M solution of HCl in 1,4-dioxane (5-10 equiv. of HCl). Use enough of the solution to ensure the substrate is suspended or dissolved.
-
Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may begin to precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Isolation:
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
If no precipitate forms, evaporate the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.
-
-
Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water or methanol and neutralize by adding a base (e.g., saturated NaHCO₃, aq. NH₄OH, or triethylamine) until the pH is > 8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting free amine as described in Protocol 1.
Safety: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage. Use fresh, inhibitor-stabilized solvent and handle only in a well-ventilated fume hood.
Protocol 3: Mild Deprotection using Catalytic Iodine
Principle and Rationale: For highly sensitive substrates where strong protic acids are detrimental, neutral deprotection methods are invaluable. Elemental iodine has been shown to be an effective catalyst for the mild and selective cleavage of N-Boc groups.[9][11] The reaction can often be performed under solvent-free conditions or in a non-acidic solvent, offering excellent functional group tolerance. This method is particularly advantageous when preserving other acid-labile groups is a paramount concern.
Step-by-Step Methodology:
-
Preparation (Solvent-Free): In a mortar, combine this compound (1.0 equiv.) and iodine (0.08 - 0.2 equiv.).[11]
-
Reaction: Grind the mixture with a pestle at room temperature. The progress of the reaction can be monitored by taking small aliquots, dissolving them in a solvent, and analyzing by TLC. The reaction time can vary from 1 to 5 hours.[9]
-
Workup:
-
Once the reaction is complete, add dichloromethane (DCM) to the mortar and transfer the mixture to a separatory funnel.
-
Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the purple/brown color will disappear).
-
Separate the layers and wash the organic phase with brine.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Note: Alternatively, the reaction can be run by stirring the substrate and catalytic iodine in a solvent like acetonitrile at room temperature or with gentle heating (40-60 °C).
General Experimental Workflow
The successful execution of any deprotection protocol relies on a systematic workflow, from reaction setup to final product characterization.
Figure 2: A generalized workflow for Boc deprotection experiments.
Conclusion
The selective deprotection of this compound can be achieved with high efficiency using several distinct methods. Standard acidic protocols employing TFA in DCM or HCl in dioxane offer rapid and high-yielding routes, suitable for robust substrates and scalable synthesis.[2] For molecules containing functionalities that are sensitive to strong acids, the neutral deprotection using catalytic iodine provides a mild and valuable alternative, preserving the integrity of the molecular framework.[11] The choice of protocol should be guided by the specific requirements of the synthetic route, including functional group compatibility, cost, and environmental considerations.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23233–23242. Available at: [Link]
-
Fletcher, C. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
- Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Thermal Methods for Boc Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved January 14, 2026, from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved January 14, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved January 14, 2026, from [Link]
- A mild and selective method for N-Boc deprotection. (n.d.).
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry.
-
Boc Deprotection - TMSI. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). Organic Letters. Available at: [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Acid-Labile Protecting Groups Definition. (n.d.). Fiveable. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
New Carbamate Deprotection Complements Existing Methods. (2022). ChemistryViews. Retrieved January 14, 2026, from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- Acid-labile protecting groups. (n.d.).
- Kumar, G. P., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry.
- Kumar, G. P., et al. (2013). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions.
- Kumar, G. P., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry.
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Application Notes & Protocols: Leveraging tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-generation strategies, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2] By screening smaller, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields higher quality starting points for medicinal chemistry optimization.[3][4] This guide provides a detailed technical overview of the application of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate , a strategically designed fragment, in FBDD campaigns. We will explore the rationale behind its design, provide detailed protocols for its use in biophysical screening cascades, and outline synthetic pathways for its elaboration from a validated hit into a potent lead compound.
The Strategic Value of Halogenated Pyridines in FBDD
Halogenated scaffolds, particularly those containing iodine, are exceptionally valuable in drug discovery.[5] While often perceived simply as hydrophobic substituents, heavier halogens like iodine can participate in "halogen bonding," a specific type of non-covalent interaction where the halogen acts as a Lewis acid.[6] This provides an additional, directional interaction that can enhance binding affinity. More critically, the carbon-iodine bond serves as a versatile synthetic handle. It is highly amenable to a wide array of robust and well-characterized cross-coupling reactions, providing a predictable vector for fragment growth and optimization.
The pyridine ring itself is a privileged scaffold in medicinal chemistry, known for its ability to improve aqueous solubility and engage in key hydrogen bonding interactions, making it an ideal core for fragment design.[7][8]
Fragment Profile: this compound
This specific fragment has been rationally designed to maximize its utility in an FBDD campaign.
-
The 4-Iodo Handle : This is the primary vector for synthetic elaboration. Its position on the pyridine ring allows for the exploration of a specific region of the target's binding pocket.
-
The 2-Methoxy Group : This group can act as a hydrogen bond acceptor. Its position can influence the fragment's orientation within the binding site and provides an additional point for structure-activity relationship (SAR) studies.
-
The 3-(Boc-carbamate) Group : The Boc-protected amine serves multiple purposes. It enhances solubility and introduces a chiral center upon binding if the rotation is hindered. Crucially, the Boc group can be easily removed post-screening to reveal a primary amine, which can then be used as a secondary anchor point or another vector for fragment linking or growth.
Physicochemical Properties and Adherence to the "Rule of Three"
For a molecule to be an effective fragment, it should possess favorable physicochemical properties that promote solubility and binding efficiency. The "Rule of Three" provides a useful guideline for fragment library design.[1]
| Property | "Rule of Three" Guideline | This compound | Compliance |
| Molecular Weight (MW) | < 300 Da | ~352 g/mol | Slightly exceeds, but acceptable given the iodine's utility. |
| cLogP | ≤ 3 | ~2.8 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 4 | Slightly exceeds, but often acceptable. |
| Rotatable Bonds | ≤ 3 | 3 | Yes |
Scientist's Note: While the molecular weight slightly exceeds the 300 Da guideline, the strategic inclusion of the iodine atom for synthetic tractability is a common and justifiable trade-off in modern fragment library design. The high binding efficiency often observed with such fragments can compensate for the initial size.
Application in a Biophysical Screening Cascade
Identifying true, optimizable fragment hits requires a multi-tiered screening approach to eliminate false positives and gather detailed structural information.[4]
Figure 1: A generalized workflow for Fragment-Based Drug Discovery, from initial screening to lead optimization.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method to identify fragments that stabilize a target protein upon binding.[9]
Objective: To identify initial hits by measuring changes in protein melting temperature (Tm).
Materials:
-
Target protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Fragment stock solution: 10 mM this compound in 100% DMSO.
-
qPCR instrument.
Method:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye (final concentration of 5x) in the assay buffer.
-
Dispense: Dispense the master mix into the wells of a 96- or 384-well qPCR plate.
-
Add Fragment: Add the fragment stock solution to each well to a final concentration of 200 µM. Ensure the final DMSO concentration does not exceed 2%. Include controls: protein + DMSO (negative control) and protein + known binder (positive control, if available).
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run Experiment: Place the plate in a qPCR instrument and run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Data Analysis: Calculate the Tm for each well by fitting the sigmoidal melt curve to determine the inflection point. A ΔTm (Tm with fragment - Tm with DMSO) of > 2 °C is typically considered a significant stabilizing effect and a potential hit.
Rationale: This high-throughput method quickly filters the library down to a smaller set of fragments that demonstrate a direct physical interaction with the target protein, justifying the use of more resource-intensive secondary assays.
Protocol 2: Hit Validation and Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD).[10] It is an essential orthogonal method to confirm hits from primary screens.
Objective: To confirm the binding of the fragment to the target and determine its binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Fragment serial dilutions in running buffer with matched DMSO concentration.
Method:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a sufficient signal for a low molecular weight fragment. Create a reference flow cell (mock-coupled) to subtract non-specific binding.
-
Fragment Injection: Prepare a serial dilution of the fragment (e.g., from 500 µM down to ~1 µM) in running buffer.
-
Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate. Start with a high concentration to confirm binding, then perform a full dose-response experiment.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove the bound fragment and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference channel signal, fit the dose-response sensorgrams to a suitable binding model (e.g., 1:1 steady-state affinity) to calculate the equilibrium dissociation constant (KD).
Rationale: SPR validates the hit by demonstrating a direct, concentration-dependent binding event. It provides a quantitative measure of affinity (KD), which is crucial for ranking fragments and calculating ligand efficiency. A confirmed KD in the high µM to low mM range is typical for a good fragment hit.
Hit-to-Lead: Synthetic Elaboration of the Fragment
Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the 4-iodo group becomes the focal point for structure-based drug design.
Figure 2: Synthetic elaboration strategies for the fragment hit using the iodine and protected amine as handles.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Fragment Growth
This protocol provides a robust method for installing new aryl or heteroaryl groups at the 4-position to probe for additional interactions.
Objective: To synthesize a small library of analogues by coupling various boronic acids to the fragment hit.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid of choice (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Method:
-
Reaction Setup: To a flame-dried reaction vessel, add the fragment, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add Solvent and Catalyst: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: The Suzuki reaction is highly reliable and tolerates a vast array of functional groups, making it ideal for rapidly generating a diverse set of analogues. By choosing boronic acids that match the features of the target's binding pocket (identified from the crystal structure), this method provides a direct and efficient path to increased potency.
Conclusion
This compound is a highly versatile and strategically designed fragment for FBDD campaigns. Its combination of a privileged pyridine core, a synthetically tractable iodine handle, and modifiable functional groups makes it an excellent starting point for tackling a wide range of biological targets. The protocols outlined in this guide provide a clear roadmap for researchers to screen this fragment, validate hits, and embark on a data-driven, structure-guided hit-to-lead optimization process.
References
- The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Google Vertex AI Search.
- Application of 3-Iodooxetane in Fragment-Based Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.
- Jubb, H., et al. (2017). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 60(19), 7867-7881.
- US Patent 4614833A. (1986). 2-halo-pyridines.
- Fragment-based lead discovery. (2023). In Wikipedia.
- tert-Butyl (5-iodopyridin-2-yl)
- Fragment Based Screening. (n.d.). Cambridge MedChem Consulting.
- tert-Butyl N-(4-iodo-6-methoxypyridin-3-yl)
- Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)
- Application of Fragment-Based Drug Discovery to Versatile Targets. (2021). Frontiers in Molecular Biosciences.
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2014).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. (2020). Parasites & Vectors.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.
- Fragment Based Drug Discovery. (2016). Cambridge Healthtech Institute.
- Fragment informatics and computational fragment-based drug design: an overview and update. (2019).
- Fragment Screening. (n.d.).
- Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source.
- tert-Butyl n-(4-iodo-3-methoxyphenyl)
- Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). Medicinal Chemistry Research.
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbam
- Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. (2015). Bioorganic & Medicinal Chemistry.
- Exploring Fragment-Based Approaches in Drug Discovery. (2024). Taylor & Francis.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019).
- tert-Butyl piperidin-4-ylcarbamate. (n.d.).
- (2-Aminoethyl)carbamic acid tert-butyl ester. (2005). Organic Syntheses.
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Application Notes and Protocols: tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate as a Strategic Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in designing potent and selective kinase inhibitors is the use of heterocyclic scaffolds that can effectively interact with the ATP-binding site of the kinase. This document provides a detailed guide on the application of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a versatile building block for the synthesis of a diverse range of kinase inhibitors. We will explore its synthesis, chemical properties, and its utility in palladium-catalyzed cross-coupling reactions to generate libraries of potential kinase inhibitors.
Introduction: The Rationale for Substituted Pyridines in Kinase Inhibitor Design
The pyridine scaffold is a privileged structure in medicinal chemistry and is a common feature in many approved kinase inhibitors.[1] The nitrogen atom and the ability to functionalize the pyridine ring at various positions allow for fine-tuning of the molecule's electronic and steric properties, which is crucial for achieving high potency and selectivity. Specifically, the 2-aminopyridine moiety is a well-established "hinge-binding" group, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[2]
The subject of this guide, this compound, is a strategically designed building block that incorporates several key features:
-
A Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the 3-amino group allows for the selective functionalization of the pyridine ring at other positions before revealing the amine for further derivatization.
-
An Iodo Handle for Cross-Coupling: The iodine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which can be directed towards the solvent-exposed region of the ATP-binding site to enhance potency and selectivity.
-
A Modulating Methoxy Group: The 2-methoxy group can influence the electronics of the pyridine ring and can be a potential point of interaction within the ATP binding pocket. In some cases, it can be demethylated at a later stage to reveal a pyridone, offering another layer of structural diversity.[3]
These features make this compound an ideal starting point for the synthesis of Type I and Type II kinase inhibitors, which target the active ("DFG-in") and inactive ("DFG-out") conformations of the kinase, respectively.[4][5]
Physicochemical Properties and Safety Information
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | - |
| Molecular Weight | 350.15 g/mol | - |
| Appearance | Expected to be a white to off-white solid | General appearance of similar organic compounds. |
| Solubility | Soluble in organic solvents like DCM, THF, DMF, DMSO | Based on the structure containing both polar and non-polar moieties. |
| Stability | Stable under normal laboratory conditions. | Carbamates and iodinated aromatics are generally stable. Avoid strong acids, bases, and high temperatures. |
| Safety Precautions | General precautions for handling chemical reagents.[6] | |
| GHS Hazard Statements (Predicted) | Based on analogous compounds like tert-butyl (5-iodopyridin-2-yl)carbamate.[7] | |
| H302: Harmful if swallowed. | ||
| H317: May cause an allergic skin reaction. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Precautionary Statements | ||
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Proposed Synthesis of the Building Block
The synthesis of this compound can be envisioned from a commercially available or readily synthesized precursor, 4-iodo-2-methoxypyridin-3-amine.
Figure 1: Proposed synthetic route for the title compound.
Protocol: Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
4-iodo-2-methoxypyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-iodo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Application in Kinase Inhibitor Synthesis: Cross-Coupling Reactions
The true utility of this compound lies in its ability to serve as a versatile scaffold for generating diverse libraries of kinase inhibitors through palladium-catalyzed cross-coupling reactions. The 4-iodo position is primed for reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Figure 2: General workflow for kinase inhibitor synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[2][8] This allows for the introduction of diverse substituents that can probe different regions of the kinase ATP-binding site.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (2-10 mol%), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture at 80-120 °C for 2-24 hours (conventional heating) or at 100-150 °C for 15-60 minutes (microwave irradiation).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 4-position.[9][10][11] This is particularly useful for installing linkers or groups that can form additional hydrogen bonds or ionic interactions.
General Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a Schlenk tube or glovebox, add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst formation.
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Deprotection and Final Product Formation
The final step in the synthesis of the target kinase inhibitor is the removal of the Boc protecting group to reveal the free amine. This is typically achieved under acidic conditions.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as DCM, 1,4-dioxane, or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or diethyl ether.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting product can be purified by crystallization, trituration, or preparative HPLC to yield the final kinase inhibitor as a salt (e.g., TFA or HCl salt).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design allows for the efficient and modular construction of diverse chemical libraries through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this building block in their quest for the next generation of targeted therapeutics.
References
- Young, R. J., et al. (2011). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry.
- Roskoski, R. Jr. (2016). Chemical structure of type II kinase inhibitors. Pharmacological Research.
- Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Lunn, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
- Fan, Q., et al. (2008). Class I PI3 Kinase Inhibition by the Pyridinylfuranopyrimidine Inhibitor PI-103 Enhances Tumor Radiosensitivity. Cancer Research.
- Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry.
- Zhang, J., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology.
- Kufareva, I., & Abagyan, R. (2008).
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Mondal, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Mondal, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Wikipedia. (2024).
- Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
- Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years.
- PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)
- PubChem. tert-Butyl (5-iodopyridin-2-yl)
- Sigma-Aldrich.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- PubChemLite. Tert-butyl n-(4-iodo-3-methoxyphenyl)
- Nakano, M., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.
- Govek, S. P., & Stohlmeyer, M. M. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters.
- Hoffman Fine Chemicals. 4-Iodo-6-methoxypyridin-3-amine. Hoffman Fine Chemicals.
- Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate.
- Kurosawa, W., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
- ResearchGate. 4‐Methoxypyridine N‐oxide.
- BLD Pharm. 3-Iodo-2-methoxypyridin-4-amine. BLD Pharm.
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Application Notes and Protocols: Sonogashira Coupling of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful tool is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] This application note provides a comprehensive guide to the Sonogashira coupling of a specific, sterically hindered, and electron-rich substrate: tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate. We will delve into the mechanistic rationale behind optimal reaction conditions, present detailed experimental protocols, and discuss troubleshooting strategies to empower researchers in drug development and synthetic chemistry.
Introduction: The Significance of the Sonogashira Coupling
First reported in 1975, the Sonogashira reaction has become an indispensable method for the synthesis of arylalkynes and conjugated enynes.[1][4] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[5][6] The mild reaction conditions, including the possibility of running reactions at room temperature and in aqueous media, contribute to its broad applicability in the synthesis of complex molecules.[1]
Our substrate of focus, this compound, presents a unique set of challenges. The presence of a bulky tert-butylcarbamate group ortho to the iodine atom introduces significant steric hindrance. Additionally, the electron-donating nature of the methoxy and carbamate groups can influence the reactivity of the aryl iodide. This guide will address these challenges and provide a robust protocol for successful coupling.
Mechanistic Considerations for a Successful Coupling
A thorough understanding of the Sonogashira reaction mechanism is crucial for optimizing conditions. The reaction is generally believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (R¹-X), forming a Pd(II) intermediate.[1][8]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-≡-R²) and regenerate the Pd(0) catalyst.[1]
The Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[9] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
Copper-Free Sonogashira Coupling: While the copper co-catalyst enhances reactivity, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][10] To circumvent this, copper-free protocols have been developed.[1][10][11] In these systems, the deprotonation of the alkyne and its coordination to the palladium center are thought to occur directly, albeit often requiring slightly more forcing conditions or specialized ligands.[2][8]
For the sterically hindered substrate , careful selection of the catalyst system is paramount to overcome potential steric clashes and achieve efficient coupling.
Optimizing Reaction Parameters: A Component-by-Component Analysis
The success of the Sonogashira coupling of this compound hinges on the judicious selection of several key components. Below, we dissect each parameter and provide evidence-based recommendations.
Palladium Catalyst
The choice of palladium source and its associated ligands significantly impacts catalytic activity.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[1][2][12] For sterically demanding substrates, catalysts that readily form a monoligated, 14-electron Pd(0) species are often more active in the oxidative addition step.[13]
-
Ligands: Phosphine ligands are most common. Electron-rich and bulky phosphines can enhance the rate of oxidative addition and promote reductive elimination.[2][13] For challenging couplings, specialized ligands such as N-heterocyclic carbenes (NHCs) or bulky biarylphosphines (e.g., XPhos, SPhos) may be beneficial.[14] Pyridine-based ligands have also shown promise in forming active palladium catalysts.[1]
Copper Co-catalyst: To Use or Not to Use?
-
Traditional Approach (with Copper): Copper(I) iodide (CuI) is the most common co-catalyst.[6] It accelerates the reaction, often allowing for milder conditions.[4][15]
-
Copper-Free Conditions: To avoid alkyne homodimerization, a copper-free approach is often preferred.[1][10] This is particularly relevant when working with valuable or sensitive alkynes. Copper-free reactions may require a stronger base or a more sophisticated ligand system to facilitate the deprotonation and coordination of the alkyne to the palladium center.[2][16]
The Role of the Base
The base plays a critical role in deprotonating the terminal alkyne, making it sufficiently nucleophilic to engage in the catalytic cycle.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used, often serving as both the base and the solvent.[6][17]
-
Inorganic Bases: For copper-free systems or when amine bases are incompatible with other functional groups, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective.[18]
Solvent Selection
The choice of solvent can influence catalyst solubility, reaction rate, and side-product formation.
-
Common Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are widely used.[15] For reactions involving amine bases, the amine itself can sometimes serve as the solvent.
-
Green Solvents: In recent years, more environmentally benign solvents have been explored for Sonogashira couplings.[12][18]
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for a specific alkyne coupling partner.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and Et₃N (a 2:1 to 1:1 mixture is a good starting point). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the aryl iodide).
-
Add the terminal alkyne (1.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and Cs₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF.
-
Add the terminal alkyne (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Visualization
Table of Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Readily available and generally effective. |
| Ligand | Triphenylphosphine (PPh₃) | Balances steric bulk and electron-donating properties. |
| Copper Co-catalyst | CuI (for classic conditions) | Increases reaction rate. |
| None (for copper-free) | Avoids alkyne homocoupling. | |
| Base | Et₃N, DIPEA (amine) | Acts as both base and solvent. |
| Cs₂CO₃, K₂CO₃ (inorganic) | Effective in copper-free systems. | |
| Solvent | THF, DMF | Good solubility for reactants and catalysts. |
| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity and catalyst system. |
Visualizing the Catalytic Cycle and Workflow
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Caption: A generalized experimental workflow for the Sonogashira coupling.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding a more effective ligand, or using a stronger base. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Alkyne Homocoupling: If significant amounts of the Glaser coupling product are observed, switch to a copper-free protocol. Ensure the reaction is performed under a strictly inert atmosphere.
-
Dehalogenation: In some cases, reduction of the aryl iodide to the corresponding arene can occur. This can sometimes be mitigated by using a less reactive base or lower reaction temperatures.
-
Steric Hindrance: For particularly bulky alkynes, a less sterically demanding phosphine ligand or a more active catalyst system (e.g., involving an NHC ligand) may be necessary.
Conclusion
The Sonogashira coupling of this compound is a feasible and valuable transformation for the synthesis of complex substituted pyridines. By carefully considering the interplay between the palladium catalyst, copper co-catalyst (or its omission), base, and solvent, researchers can achieve high yields of the desired coupled products. The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful cross-coupling reaction in pharmaceutical and materials science research.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Li, J. J. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
-
Kollár, L., & Kégl, T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
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Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Ahmad, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
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Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
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Li, C., & Wang, J. (2015). Sonogashira coupling in natural product synthesis. RSC Advances. [Link]
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BYJU'S. (n.d.). Sonogashira Coupling. [Link]
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Wiedemann, S., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
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Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Das, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Jana, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
-
An, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
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ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]
-
Reaction Chemistry. (2008). Copper-free Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Cai, M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
-
Wang, D., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. [Link]
-
ResearchGate. (n.d.). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Khan Academy. (2019). Sonogashira coupling. [Link]
-
Bai, C., et al. (2014). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination with tert-Butyl (4-iodo-2-methoxypypyridin-3-yl)carbamate Derivatives
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and materials science.[3] The reaction's broad substrate scope and tolerance for various functional groups have rendered it an indispensable tool for medicinal chemists and drug development professionals.[1][4]
This guide focuses on a specific, yet critical, application: the Buchwald-Hartwig amination of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate and its derivatives. This substrate class is of particular interest due to the prevalence of the 3-amino-2-methoxypyridine core in a range of biologically active molecules. The Boc-protecting group offers a stable yet readily cleavable handle, allowing for further synthetic manipulations. The presence of an iodo group at the 4-position provides a reactive handle for the cross-coupling reaction. This document provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols and troubleshooting advice, designed to empower researchers to successfully employ this powerful transformation.
Mechanistic Underpinnings: A Look Inside the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6][7] While the precise intermediates can vary depending on the specific ligands and substrates, the generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, undergoes oxidative addition into the aryl-iodide bond of the pyridine substrate. This forms a Pd(II) intermediate.[1][5] This step is often considered rate-limiting.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[5][9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][9]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald-type ligands," are crucial for stabilizing the palladium catalyst, promoting both the oxidative addition and the final reductive elimination steps.[9]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Palladium catalysts and many phosphine ligands are sensitive to air and moisture. All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[2][4]
-
Solvent Purity: Anhydrous, deoxygenated solvents are crucial for reproducible results. Toluene, dioxane, and THF are commonly used solvents for this transformation.[2][10]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are often employed.[2][5] For substrates sensitive to strong bases, milder carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly with more reactive catalyst systems.[6][11]
Recommended Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%) | Precatalysts often provide more consistent results.[10] |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Ligand choice is substrate-dependent and may require screening.[2][3] |
| Base | NaOtBu or K₃PO₄ (1.4 - 2.0 equiv) | NaOtBu is a strong base; K₃PO₄ is a milder alternative.[6] |
| Solvent | Toluene or 1,4-Dioxane | Ensure the solvent is anhydrous and degassed.[2][10] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive amines. |
| Concentration | 0.1 - 0.5 M |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Reagent Addition: Evacuate and backfill the reaction vessel with an inert gas (repeat three times).[4] Under a positive flow of inert gas, add the this compound derivative (1.0 equiv) and the amine coupling partner (1.1 - 1.2 equiv).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.[4]
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the specified temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the slow addition of water or a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired N-arylated product.[4]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate ligand or base | - Use a fresh catalyst or precatalyst.- Ensure all glassware is flame-dried and solvents are properly prepared.- Screen a panel of ligands (e.g., XPhos, RuPhos, SPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[10] |
| Formation of Side Products | - Hydrodehalogenation (replacement of iodide with hydrogen)- Homocoupling of the amine or aryl iodide | - Use a bulkier ligand to disfavor β-hydride elimination.[12]- Lower the reaction temperature.- Adjust the catalyst-to-ligand ratio. |
| Difficult Purification | - Residual palladium catalyst- Highly polar byproducts | - Pass the crude product through a plug of silica gel or a scavenger resin before column chromatography.- Optimize the workup procedure to remove water-soluble impurities. |
| Inconsistent Yields | - Variability in reagent quality- Inconsistent reaction setup | - Use reagents from a reliable source and purify if necessary.- Adhere strictly to the established protocol, especially regarding inert atmosphere techniques. |
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a robust and highly valuable transformation for the synthesis of complex nitrogen-containing heterocycles. By understanding the underlying mechanism, carefully selecting reaction parameters, and adhering to rigorous experimental techniques, researchers can successfully and reproducibly achieve their desired coupling products. This guide provides a solid foundation for the application of this reaction, empowering scientists in their pursuit of novel molecular entities with potential therapeutic applications.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. The Hartwig Group. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
-
Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE. Scientist.com. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate. Amerigo Scientific. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Reactions with tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
An Applications Guide for Drug Development Professionals
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the sterically hindered and electron-rich substrate, tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate. Due to its unique electronic and steric properties, achieving high yields in Suzuki-Miyaura cross-coupling reactions with this substrate can be challenging. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is low, or the reaction has stalled with significant starting material remaining. What are the first steps to troubleshoot?
Low conversion is a common issue stemming from catalyst deactivation or suboptimal reaction kinetics. Your substrate is an electron-rich heteroaryl iodide, which can present challenges for the initial oxidative addition step and may also reversibly coordinate with the palladium center, inhibiting catalysis.[1][2]
Initial Checks:
-
Reagent Quality: Ensure the boronic acid or ester is pure and has not degraded (protodeboronation). Use freshly purchased or recently purified boronic acids. Unstable boronic acids can be protected as MIDA or trifluoroborate salts to improve stability.[3]
-
Atmosphere Control: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4] Ensure your reaction setup is thoroughly degassed (e.g., three freeze-pump-thaw cycles or by bubbling argon through the solvent for 15-20 minutes) and maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Catalyst Activity: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This process can be inefficient.[6] Consider switching to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or, more preferably, a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which ensures efficient generation of the active catalyst.[4]
If these initial checks do not resolve the issue, a more systematic optimization of the catalyst system, base, and solvent is required.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Q2: I am observing a significant amount of a dehalogenated side product, tert-Butyl (2-methoxypyridin-3-yl)carbamate. How can I minimize this?
Dehalogenation is a notorious side reaction for aryl iodides, especially on electron-rich or heterocyclic systems.[7][8] It occurs when the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride source instead of transmetalating with the boronic acid.[6]
Strategies to Suppress Dehalogenation:
-
Choice of Base: Avoid strong, nucleophilic bases like alkoxides (e.g., NaOtBu), which can be a source of hydrides. Instead, use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These bases are effective at promoting transmetalation without contributing to dehalogenation.
-
Solvent Purity: Alcohols and even trace amounts of water can serve as proton sources. While many Suzuki reactions benefit from some water, excessive amounts can exacerbate dehalogenation.[7] Using an anhydrous solvent or minimizing the amount of water can be beneficial.
-
Ligand Choice: Employing bulky, electron-rich ligands (see FAQ 1) can accelerate the desired reductive elimination step of the main catalytic cycle, helping it outcompete the dehalogenation pathway.[4]
-
Boronic Acid Equivalents: Using a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) can increase the rate of transmetalation, minimizing the lifetime of the intermediate susceptible to dehalogenation.
Q3: My starting material is consumed, but I'm seeing homo-coupling of my boronic acid instead of the desired product. What causes this?
Homo-coupling (the formation of a biaryl from two boronic acid molecules) is often caused by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homo-coupling pathway.[4]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes help, as it bypasses the need for an in situ reduction step where side reactions can occur. However, modern Buchwald precatalysts are generally more reliable.[4]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Q4: I suspect my Boc-protecting group is being cleaved. How can I verify this and prevent it?
The tert-butoxycarbonyl (Boc) group is generally stable to the basic conditions used in most Suzuki-Miyaura reactions (e.g., carbonates, phosphates).[9] Cleavage is more commonly associated with strong acidic conditions or very harsh bases.
Verification and Prevention:
-
Analysis: Use LC-MS to look for the mass of the deprotected product. ¹H NMR spectroscopy can also be diagnostic; the characteristic signal for the tert-butyl group (~1.5 ppm, 9H singlet) will be absent in the deprotected species.
-
Base Selection: If you confirm cleavage is occurring, switch to a milder base. Potassium fluoride (KF) or milder carbonate bases like NaHCO₃ can be effective while being less harsh.[9] However, for this substrate, cleavage is unlikely to be the primary issue. In some cases, the Boc group has been observed to hydrolyze under Suzuki conditions when K₃PO₄ is used, but this is substrate-dependent.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for this sterically hindered and electron-rich substrate?
For challenging substrates like this one, standard catalysts like Pd(PPh₃)₄ are often inefficient. The key is to use a palladium source paired with a bulky and electron-rich phosphine ligand. These ligands promote the challenging oxidative addition step and accelerate the final reductive elimination.[4][6]
| Ligand Type | Examples | Rationale & Performance |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly Recommended. These are the gold standard for difficult couplings. They possess both the steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition of electron-rich halides.[1][3][11] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Good for promoting oxidative addition but can sometimes be less effective for hindered substrates compared to biarylphosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron donors that can be very effective. (IPr)Pd(allyl)Cl is a commercially available complex that has shown high activity.[12] |
| Traditional Phosphines | PPh₃ | Often too slow and inefficient for this type of transformation, leading to low yields and side reactions.[13] |
Recommendation: Start with a modern palladium precatalyst that incorporates a Buchwald ligand. XPhos Pd G3 or SPhos Pd G4 are excellent starting points, as they are air-stable, easy to handle, and ensure a 1:1 Pd:ligand ratio.
Diagram: Key Components of the Suzuki-Miyaura Reaction
Caption: Relationship between the essential components for the reaction.
Q2: How do I select the optimal base for this reaction?
The base plays a crucial role: it activates the organoboron species to facilitate transmetalation.[14] The choice of base can dramatically influence yield and side-product formation.
| Base | Strength | Common Solvents | Comments |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Recommended starting point. Highly effective for many challenging couplings and less likely to cause dehalogenation than alkoxides.[7] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Another excellent choice, often providing high yields. Its high solubility in organic solvents can be advantageous.[3] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A standard, cost-effective choice. May require higher temperatures or longer reaction times than K₃PO₄.[4] |
| KF | Weak | Dioxane, THF | A milder option that can be useful if substrate is base-sensitive, but often less effective for difficult couplings.[15] |
| NaOtBu | Very Strong | THF, Dioxane | Not recommended for this substrate. High risk of promoting dehalogenation and other side reactions.[12] |
Q3: What solvent system should I use?
Aprotic polar solvents are generally preferred. A small amount of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
1,4-Dioxane / H₂O (e.g., 10:1 v/v): A very common and effective system.[6][15]
-
Toluene / H₂O: A good alternative, especially for higher temperature reactions.[11]
-
2-Methyltetrahydrofuran (2-MeTHF) / H₂O: A greener and often superior alternative to THF, with better phase separation during workup.[4]
-
Anhydrous Solvents (e.g., Toluene, Dioxane): Consider using anhydrous conditions with a highly soluble base like K₃PO₄ if dehalogenation is a persistent problem.[4]
Q4: Does reaction temperature and time matter for this substrate?
Yes, significantly. Due to the steric hindrance and electron-rich nature of the substrate, elevated temperatures are typically required to drive the reaction to completion.
-
Starting Temperature: A good starting point is 80-100 °C.[7]
-
Optimization: If the reaction is slow, the temperature can be increased to 110 °C or higher, depending on the boiling point of the solvent.[15]
-
Monitoring: Monitor the reaction by TLC or LC-MS every few hours. Typical reaction times can range from 4 to 24 hours. Pushing the reaction for too long at high temperatures can lead to decomposition or increased side products.
Experimental Protocols
Protocol 1: Recommended Starting Conditions
This protocol uses a modern, well-regarded catalyst system and is a robust starting point for optimization.
-
Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst, XPhos Pd G3 (2 mol %).
-
Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to create a 10:1 mixture (e.g., 2.0 mL dioxane and 0.2 mL water per 0.25 mmol of the starting iodide).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring & Work-up: Monitor reaction completion by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography.
Diagram: Suzuki Catalytic Cycle and Competing Dehalogenation Pathway
Caption: The Suzuki catalytic cycle showing the key steps and the competing dehalogenation side reaction.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid.
- BenchChem. Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Krasul'a, K., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 154. Available at: [Link]
- BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling.
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1456-1470. Available at: [Link]
-
ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available at: [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. Available at: [Link]
- ChemistryViews. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
- Sigma-Aldrich. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]
- Reddit r/Chempros. (2021). base free suzuki coupling ? (more description in comments).
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4185-4190. Available at: [Link]
- BenchChem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
-
Rosen, B. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(15), 5964-5975. Available at: [Link]
-
Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-410. Available at: [Link]
- Guillaumet, G., et al. (2003). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Tetrahedron, 59(41), 8161-8169.
-
ResearchGate. (2021). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Available at: [Link]
-
ResearchGate. (2017). Optimization of Reaction Conditions. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of compounds synthesized from tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve purification challenges effectively.
The starting material, a Boc-protected 3-amino-4-iodopyridine derivative, is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. Purification challenges arise from the similar properties of starting materials and products, catalyst and ligand residues, and the dramatic change in chemical properties upon removal of the tert-butyloxycarbonyl (Boc) protecting group.
Part 1: Purification of Cross-Coupling Products (Boc-Protected)
This section addresses the purification of the direct products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, where the Boc-protecting group is still intact.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction?
A1: Besides your unreacted starting iodide, you should anticipate several key byproducts. The most common are the homocoupled boronic acid (R-R from R-B(OH)₂) and the protodeboronated starting material (where the boronic acid is replaced by hydrogen).[1][2] Palladium residues are also a primary concern. It is crucial to monitor the reaction for full consumption of the starting iodide to minimize downstream purification issues.[3]
Q2: My Suzuki product and the starting iodide have very similar Rf values on TLC. How can I improve separation by flash chromatography?
A2: This is a frequent challenge as the Boc-protected pyridine core dominates the polarity. Here are several strategies:
-
Change Solvent System: Move away from standard ethyl acetate/hexane. Try a dichloromethane/methanol or a toluene/acetone gradient. Sometimes, subtle changes in solvent selectivity can resolve near-coeluting spots.[3]
-
Reduce the Rf: Aim for an Rf of 0.1-0.2 for your target compound in the bulk elution solvent system. This increases the interaction time with the silica gel and can significantly improve the separation of closely running spots.[3]
-
Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing separation efficiency for difficult-to-resolve mixtures.
Q3: How do I effectively remove palladium and copper residues from my Sonogashira coupling reaction?
A3: Palladium and copper catalysts can be persistent impurities. A multi-step approach is often best:
-
Aqueous Work-up: After the reaction, a wash with aqueous ammonium hydroxide or a dilute ammonium chloride solution can help chelate and remove a significant portion of the copper catalyst.
-
Filtration: Passing the crude mixture through a pad of Celite® can remove precipitated palladium black.
-
Chromatography: While standard silica gel chromatography removes most metal residues, specialized metal scavengers (resins with thiol or amine functionalities) can be added to the crude solution before chromatography for highly effective removal.
Q4: In my Buchwald-Hartwig amination, the phosphine ligand (e.g., Xantphos) is co-eluting with my product. What can I do?
A4: Ligand co-elution is a common problem, as many bulky phosphine ligands are relatively nonpolar.[4]
-
Oxidize the Ligand: Before column chromatography, you can try stirring the crude material with an oxidant like hydrogen peroxide. This converts the phosphine to the much more polar phosphine oxide, which will have a very different retention time on silica gel.
-
Solvent System Optimization: As with other co-elution problems, exploring different solvent systems is key. A system with a different polarity profile, like ether/hexane, may alter the elution order.[3]
Part 2: Purification After Boc Deprotection
The removal of the Boc group exposes a basic amine, fundamentally altering the molecule's properties and presenting a new set of purification challenges. The mechanism involves protonation, loss of the stable tert-butyl cation, and decarboxylation to yield the free amine.[5]
Troubleshooting Guide: The Free Amine
Problem: My deprotected product is streaking severely on my silica gel column, leading to poor separation and low recovery.
Cause: This phenomenon, known as peak tailing, is a classic issue for basic compounds like pyridines on standard silica gel.[6] The basic nitrogen of your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding prevents clean elution.
Solutions:
-
Mobile Phase Modification (Recommended First Step):
-
Switching the Stationary Phase:
-
Basic Alumina: Use a column packed with basic or neutral alumina instead of silica gel. Alumina lacks the strongly acidic silanol groups, which eliminates the primary cause of tailing for basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, preparative reverse-phase HPLC (using a C18 column) is an excellent alternative. The separation occurs under different principles (hydrophobicity), and peak shape for amines is often excellent, especially with acidic mobile phase additives like formic acid or TFA.
-
Problem: I performed the deprotection with Trifluoroacetic Acid (TFA), and now I have the TFA salt. How do I purify and isolate the free base?
Cause: Strong acids like TFA or HCl are used for Boc deprotection and will form a salt with the newly formed basic amine.[5][7] These salts are often highly polar, non-volatile, and may not behave well on silica gel.
Solutions:
-
Neutralization and Extraction:
-
After removing the excess acid in vacuo, dissolve the residue in a suitable organic solvent (like DCM or ethyl acetate).
-
Wash the organic solution with a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until CO₂ evolution ceases and the aqueous layer is basic.[7]
-
This neutralizes the salt, converting your product to the free base, which will be soluble in the organic layer.
-
Wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude free base can now be purified by standard chromatography as described above.
-
-
Precipitation/Crystallization:
-
Often, the hydrochloride or TFA salt of the product will precipitate from the reaction mixture upon addition of a non-polar solvent like diethyl ether.[7] This can be a highly effective purification step in itself. The resulting solid can be collected by filtration. If further purification is needed, the salt can be neutralized as described above.
-
Part 3: Key Experimental Protocols & Data
Protocol 1: General Flash Column Chromatography for Pyridine Derivatives
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading). This is done by dissolving the compound in a minimal amount of a polar solvent (e.g., DCM or MeOH), adding silica gel (typically 2-3 times the mass of the crude product), and concentrating to a fine, free-flowing powder on a rotary evaporator. This technique generally provides sharper bands and better separation than injecting the sample as a solution.[3]
-
Column Packing: Pack a glass column with silica gel in your chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the silica bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% Hexane or DCM) and gradually increase the polarity (gradient elution). For pyridine derivatives, common gradients are from 0% to 50% Ethyl Acetate in Hexane, or 0% to 10% Methanol in Dichloromethane.[8]
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Challenge | Starting Solvent System A | Alternative System B | System for Free Amines |
| Non-polar Suzuki Product | Hexane / Ethyl Acetate | Toluene / Acetone | Hexane / Ethyl Acetate + 1% TEA |
| Polar Sonogashira Product | Dichloromethane / Ethyl Acetate | Dichloromethane / Methanol | Dichloromethane / Methanol + 1% TEA |
| Polar Free Amine | Dichloromethane / Methanol | Chloroform / Acetone | Dichloromethane / 7N NH₃ in MeOH |
Caption: Common solvent systems for flash chromatography purification.
Protocol 2: Acid/Base Liquid-Liquid Extraction Work-up
This protocol is useful for removing neutral organic impurities from a basic product (like a deprotected amine).
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x volume). The basic product will become protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the layers. Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or solid NaHCO₃) until the solution is basic (pH > 10). This will neutralize the product salt back to the free base, which may precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., DCM, 3 x volumes).
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified (or significantly enriched) basic product.
Part 4: Visualization & Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification method.
Diagram 2: Troubleshooting Flash Chromatography Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues.
References
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
Preparative HPLC Columns. GL Sciences. Available from: [Link]
-
Suzuki purification problem. Reddit. Available from: [Link]
-
Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]
-
LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. Available from: [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. Available from: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available from: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
- Process for the preparation of substituted pyridines. Google Patents.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
This compound. Scientist.com. Available from: [Link]
-
Separation of highly polar substances on C18 AQ prep HPLC columns. Buchi.com. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl (4-iodo-2-methoxypypyridin-3-yl)carbamate Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and successfully utilize this versatile building block in their synthetic endeavors. Here, we will address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.
The unique electronic and steric properties of this substituted pyridine—namely the electron-donating methoxy group, the bulky tert-butoxycarbonyl (Boc) protecting group, and the reactive iodo moiety—present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide will provide a structured approach to troubleshooting and optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the specific substituents on our pyridine substrate can influence catalyst selection, base choice, and overall reaction efficiency.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura
Q1: My Suzuki-Miyaura coupling is showing low to no conversion. What are the primary factors I should investigate?
A1: Low conversion in Suzuki couplings involving this substrate can often be traced back to a few key areas: catalyst and ligand choice, base effectiveness, and solvent system. The electron-rich nature of the pyridine ring, due to the methoxy and carbamate groups, can make oxidative addition more challenging.
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), which can facilitate the oxidative addition step.[1][2] Pre-formed palladium precatalysts are also an excellent choice to ensure the generation of the active Pd(0) species.[3]
-
Base Selection: The choice of base is critical. While potassium carbonate (K₂CO₃) is common, it may not be strong or soluble enough. Consider screening stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][4] The presence of water as a co-solvent is often necessary to solubilize inorganic bases.[5][6]
-
Solvent System: A combination of an organic solvent and water is typical for Suzuki reactions. Common solvent systems include dioxane/water, THF/water, or toluene/water.[3][4] Ensure your organic solvents are properly degassed to prevent catalyst deactivation.[1]
Q2: I'm observing significant amounts of a side product that appears to be the deborylated starting material from my boronic acid. How can I minimize this?
A2: Protodeborylation is a common side reaction, especially with heteroaryl boronic acids, and can be exacerbated by prolonged reaction times or inappropriate base/solvent combinations.
-
Reaction Time and Temperature: Monitor your reaction closely by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed.[6] Sometimes, lowering the reaction temperature can disfavor the protodeborylation pathway.[7]
-
Base Choice: Using a weaker base like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) can sometimes suppress protodeborylation, although this may require a more active catalyst system to achieve a reasonable reaction rate.[1]
-
Boronic Ester: Consider converting your boronic acid to a boronate ester (e.g., a pinacol ester). Boronate esters are generally more stable and less prone to protodeborylation.[5]
Troubleshooting Guide - Suzuki-Miyaura
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Ineffective catalyst/ligand system. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(0) or Pd(II) source.[1][2] |
| Insufficiently strong or soluble base. | Try stronger, more soluble bases like Cs₂CO₃ or K₃PO₄. Ensure adequate water is present as a co-solvent.[2][4] | |
| Poor quality reagents or inadequate degassing. | Use fresh, high-purity boronic acid/ester and ensure all solvents are thoroughly degassed.[1] | |
| Significant Protodeborylation | Reaction conditions too harsh. | Lower the reaction temperature and monitor for completion to avoid prolonged heating.[7] |
| Inappropriate base. | Consider using a milder base such as NaHCO₃ or KF.[1] | |
| Unstable boronic acid. | Switch to a more stable boronate ester (e.g., pinacol ester).[5] | |
| Formation of Homocoupled Products | Oxygen contamination. | Rigorously degas all solvents and maintain a positive inert gas pressure.[4] |
| Catalyst decomposition. | Use a fresh catalyst and consider a more stable precatalyst. |
Part 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The steric hindrance from the ortho-methoxy and Boc-protected amino groups on our substrate requires careful optimization.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig
Q1: I'm attempting a Buchwald-Hartwig amination and observing very slow reaction rates and low yields. What adjustments should I make?
A1: The steric bulk around the iodine atom is a significant factor. Your choice of ligand and base are paramount for success.
-
Ligand Selection: Sterically hindered biaryl phosphine ligands are essential for this transformation.[8][9] Ligands like Josiphos, tBuXPhos, or RuPhos are designed to promote the coupling of hindered substrates.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8][10] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures and more active catalyst systems.[10][11]
-
Palladium Source: Using a palladium precatalyst can be advantageous as it bypasses the often-inefficient in-situ generation of the active Pd(0) catalyst.[10]
Q2: My main side product is the hydrodehalogenated pyridine (replacement of iodine with hydrogen). What causes this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and often arises from a competing β-hydride elimination pathway.[8][11]
-
Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Electron-rich, bulky ligands generally favor the desired C-N bond formation.[9]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can help to push the equilibrium towards the desired product.
Troubleshooting Guide - Buchwald-Hartwig
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Steric hindrance impeding catalyst activity. | Employ bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, tBuXPhos, RuPhos).[9] |
| Ineffective base. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[8][10] | |
| Catalyst deactivation. | Use anhydrous, degassed solvents and high-purity reagents. Consider a robust palladium precatalyst.[10][11] | |
| Significant Hydrodehalogenation | Competing β-hydride elimination. | Screen different bulky phosphine ligands. Lowering the reaction temperature may also help.[8][11] |
| Di-arylation of Primary Amines | Reaction conditions favoring over-reaction. | Carefully control the stoichiometry of the aryl halide. Using a ligand that promotes mono-arylation, like BrettPhos, can be beneficial.[9] |
Part 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridines. Key considerations include the choice between copper-catalyzed and copper-free conditions.
Frequently Asked Questions (FAQs) - Sonogashira
Q1: My Sonogashira reaction is not proceeding to completion. What are the likely culprits?
A1: Incomplete Sonogashira couplings are often due to catalyst inactivity or issues with the reaction conditions.
-
Catalyst System: Ensure your palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active.[12][13] If using a copper co-catalyst (e.g., CuI), make sure it is fresh.[14]
-
Degassing: Oxygen can lead to the decomposition of the palladium catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).[14] Rigorous degassing of all solvents and the reaction headspace is crucial.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. Ensure it is anhydrous and of high purity.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I suppress this side reaction?
A2: Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[15]
-
Strictly Anaerobic Conditions: Oxygen is a major promoter of Glaser coupling. Ensure your reaction is set up under a strictly inert atmosphere.[14]
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[14] Use the minimum effective amount of CuI.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[15][16] This often requires a more active palladium catalyst/ligand system.
Troubleshooting Guide - Sonogashira
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive catalyst. | Use a fresh source of palladium catalyst and, if applicable, copper(I) iodide.[14][15] |
| Insufficient degassing. | Thoroughly degas all solvents and the reaction flask with an inert gas.[14] | |
| Sub-optimal temperature. | While the C-I bond is reactive, gentle heating may be required. However, avoid excessively high temperatures which can cause catalyst decomposition.[14] | |
| Significant Alkyne Homocoupling | Oxygen contamination. | Ensure strictly anaerobic conditions.[14] |
| High copper concentration. | Reduce the loading of the Cu(I) co-catalyst.[14] | |
| Inherent reactivity of the alkyne. | Switch to a copper-free Sonogashira protocol.[15][16] |
Experimental Protocols
General Procedure for a Screening Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in the chosen organic solvent (e.g., dioxane).
-
Add the degassed organic solvent to the reaction vial, followed by the degassed water.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Visualizations
Caption: A decision-making workflow for troubleshooting low conversion in Suzuki-Miyaura couplings.
Caption: Key reaction parameters for different coupling reactions of the title compound.
References
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemical Science (RSC Publishing). (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. [a].
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
- ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
- PMC - NIH. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
- Organic Syntheses Procedure. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
- Journal of the Chemical Society B - RSC Publishing. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis.
- Amerigo Scientific. (n.d.). tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate.
- Sigma-Aldrich. (n.d.). tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate.
- SCBT. (n.d.). TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE.
- SCBT. (n.d.). tert-Butyl (4-iodo-5-methoxypyridin-3-yl)-methylcarbamate.
- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
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Technical Support Center: Overcoming Solubility Challenges with tert-Butyl (4-iodo-2-methoxypypyridin-3-yl)carbamate
Welcome to the technical support guide for tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate. This document provides researchers, scientists, and drug development professionals with a dedicated resource for addressing the common yet significant challenge of this compound's poor solubility in many standard organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure its effective use in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the solubility characteristics of this compound.
Q1: What structural features of this compound contribute to its poor solubility?
A1: The limited solubility of this molecule is a consequence of several competing structural factors:
-
High Molecular Weight and Halogenation: The presence of a heavy iodine atom significantly increases the molecule's molecular weight (approx. 350.15 g/mol ). This contributes to stronger crystal lattice energy, which is the energy required to break apart the crystal structure and solvate the individual molecules. More energy is needed from the solvent-solute interactions to overcome these strong intermolecular forces.
-
Molecular Polarity and Rigidity: The molecule possesses both polar and non-polar regions. The carbamate group (-NH-C(=O)-O-) and the methoxy-pyridine ring create polar moments, capable of hydrogen bonding and dipole-dipole interactions. Conversely, the bulky, non-polar tert-butyl group introduces significant lipophilic character. This amphiphilic nature makes it difficult for a single solvent to effectively solvate all parts of the molecule. The rigid pyridine ring further limits conformational flexibility, preventing it from adopting a shape that might be more easily solvated.
-
Carbamate Functionality: Carbamates themselves can exhibit modest solubility in nonpolar solvents while showing good solubility in polar aprotic solvents.[1] The N-H group in the carbamate linker is a hydrogen bond donor, and the carbonyl and ether oxygens are hydrogen bond acceptors, leading to strong self-association in the solid state.
Q2: What are the downstream consequences of forcing this compound into a solution where it is not fully dissolved?
A2: Proceeding with a reaction using a suspension or an incompletely dissolved solution can lead to several critical issues:
-
Inaccurate Stoichiometry: If the compound is not fully in solution, its effective concentration is unknown and lower than calculated. This leads to an incorrect molar ratio of reactants, potentially resulting in low conversion rates and reduced yield of the desired product.
-
Reduced Reaction Rates: Most organic reactions occur in the solution phase. Undissolved material has a vastly lower surface area available for reaction, leading to significantly slower or stalled reactions.
-
Side Reactions and Impurity Formation: In some cases, localized high concentrations of other reagents around the undissolved solid can promote side reactions. Furthermore, the undissolved starting material can complicate purification, co-eluting with products or requiring additional filtration steps.
-
Poor Reproducibility: Experiments conducted with suspensions are notoriously difficult to reproduce due to variations in particle size, stirring efficiency, and dissolution rates, undermining the reliability of your results.
Part 2: Systematic Troubleshooting Guide for Dissolution
When facing solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple solvent screening to more advanced techniques.
Caption: A systematic workflow for troubleshooting the solubility of the target compound.
Step 1: Initial Solvent Screening
Begin by testing solubility in a range of common laboratory solvents. It is critical to perform small-scale tests (e.g., 1-2 mg of compound in 0.1-0.2 mL of solvent) before committing larger quantities of material.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Expected Solubility | Rationale & Comments |
| Dichloromethane (DCM) | 9.1 | 39.6 | Poor to Moderate | Often a starting point.[2] Its moderate polarity can interact with the carbamate, but it may be insufficient to overcome the crystal lattice energy. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Poor to Moderate | A good solvent for many carbamates and pyridines.[3] Can be a component of co-solvent systems. |
| Ethyl Acetate (EtOAc) | 6.0 | 77.1 | Poor | The ester functionality is often less effective at solvating the polar groups of the compound compared to other options. |
| Toluene | 2.4 | 110.6 | Very Poor | As a non-polar solvent, it is unlikely to dissolve the compound on its own but can be a useful co-solvent.[4] |
Step 2: Employing Polar Aprotic Solvents
If standard solvents fail, high-polarity aprotic solvents are the next logical choice. These solvents excel at dissolving polar organic molecules with high melting points.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Expected Solubility | Downstream Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Good to Excellent | High boiling point can make removal difficult. Can decompose near its boiling point. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Excellent | Very high boiling point; often difficult to remove completely. Can interfere with certain reagents (e.g., oxidants). |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Excellent | Extremely high boiling point. Use only when subsequent steps do not require its removal. |
Step 3: Co-Solvent Systems
A co-solvent system involves mixing a "good" solvent (in which the compound is soluble) with a "poor" solvent (often the primary solvent for the reaction) to achieve a balance of solubility and reaction compatibility.[4][5] This is one of the most effective strategies for enhancing the solubility of poorly soluble compounds.[6][7][8] The principle is to use a miscible solvent to reduce the interfacial tension between the solute and the primary solvent.[5]
Recommended Mixtures:
-
Toluene/DMF (e.g., 10:1 to 5:1 v/v): Ideal for reactions like Suzuki or Buchwald-Hartwig couplings where a non-polar solvent is preferred but solubility is an issue.
-
DCM/Methanol (e.g., 20:1 v/v): The small amount of methanol can disrupt intermolecular hydrogen bonding, aiding dissolution in the bulk DCM solvent.
-
THF/DMF or THF/NMP: Useful when THF alone is insufficient but a large amount of a high-boiling polar aprotic is undesirable.
Step 4: Application of Controlled Heat
Gently heating the mixture can provide the necessary energy to overcome the crystal lattice forces and increase the rate of dissolution.[9]
Critical Safety and Procedural Notes:
-
Never heat a sealed vessel. Always ensure the system is open to the atmosphere or under an inert gas with an outlet.
-
Use a water or oil bath for uniform and controlled heating. Avoid direct heating on a hot plate.
-
Do not exceed 60-70% of the solvent's boiling point to minimize evaporation and potential decomposition.
-
Check for thermal stability. Before heating a large-scale reaction, perform a small-scale test. Dissolve a small amount of the compound with heat, then cool to room temperature. Check for signs of decomposition (e.g., color change) by TLC or LCMS. Re-precipitation upon cooling indicates that sustained heat may be required.
Part 3: Detailed Experimental Protocols
Protocol 1: Standardized Small-Scale Solubility Assessment
-
Preparation: Weigh approximately 2 mg of this compound into a small vial (e.g., 4 mL).
-
Solvent Addition: Add the first test solvent (e.g., DCM) in 100 µL increments using a micropipette.
-
Agitation: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observation: Visually inspect for any undissolved solid against a dark background.
-
Documentation: Record the volume of solvent required to achieve complete dissolution. If the compound remains insoluble after adding 1 mL (a concentration of ~2 mg/mL), it can be classified as "poorly soluble" or "insoluble" in that solvent.
-
Repeat: Use a fresh vial for each new solvent to be tested.
Protocol 2: Dissolution Using a Toluene/DMF Co-Solvent System
This protocol is designed for setting up a reaction where toluene is the primary solvent.
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound.
-
Initial Dissolution: Add the minimum volume of DMF required to fully dissolve the solid at room temperature (this should be predetermined from a small-scale test). Swirl the flask gently until a clear solution is obtained.
-
Dilution with Primary Solvent: Slowly add the required volume of toluene to the flask while stirring. The solution should remain homogeneous. If slight precipitation occurs, add a small amount of additional DMF until the solution clears.
-
Addition of Reagents: Once the starting material is fully dissolved in the co-solvent mixture, add the other reagents for your reaction as per your established procedure.
-
Heating (If Necessary): If the reaction requires elevated temperatures, begin heating the solution slowly with stirring.
By following this structured guide, researchers can effectively navigate the solubility challenges presented by this compound, leading to more reliable, reproducible, and successful experimental outcomes.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Co-solvent: Significance and symbolism. (2025). Google AI Search.
- Yinuo, W. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Hart, M. L. et al. (Date not available). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
-
Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (Date not available). ResearchGate. Available at: [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Methods of solubility enhancements. (2017). Slideshare.
-
New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. (2020). PubMed Central. Available at: [Link]
-
Carbamates: Are they “Good” or “Bad Guys”? (2023). SciELO. Available at: [Link]
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- 2. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stability and Handling of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Welcome to the technical support center for tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this important chemical intermediate. Our goal is to empower you with the knowledge to confidently and successfully utilize this compound in your experimental workflows.
I. Compound Overview and Key Stability Considerations
This compound is a substituted pyridinylcarbamate commonly employed in organic synthesis. Its utility is derived from the orthogonal nature of the tert-butoxycarbonyl (Boc) protecting group and the reactive handles provided by the iodo and methoxy substituents on the pyridine ring. Understanding the stability of this molecule under various reaction conditions is paramount to its successful application.
The core of this molecule's reactivity lies in the acid-labile nature of the Boc protecting group.[1][2] Conversely, the Boc group is generally stable under a wide range of basic and nucleophilic conditions.[2][3] However, the presence of the 2-methoxy and 4-iodo substituents on the pyridine ring introduces additional considerations that must be addressed to avoid unwanted side reactions and ensure the desired chemical transformation.
II. Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group on this compound under acidic conditions?
The tert-butoxycarbonyl (Boc) group is inherently sensitive to acid and is readily cleaved under such conditions.[1][2] The generally accepted mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[4]
For this compound, standard acidic deprotection protocols using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are expected to efficiently remove the Boc group.[1] The electron-donating nature of the 2-methoxy group may increase the basicity of the pyridine nitrogen, potentially facilitating the initial protonation step and accelerating the deprotection.
Q2: What are the potential side reactions under acidic conditions?
While Boc deprotection is the primary reaction, two main side reactions should be considered for this specific molecule:
-
Cleavage of the 2-methoxy ether: Aryl methyl ethers can be cleaved under strong acidic conditions, particularly with hydrogen halides like HBr or HI, to form the corresponding phenol (or in this case, a pyridone).[5][6][7] While TFA is less prone to this, prolonged reaction times or elevated temperatures could lead to the formation of the 2-hydroxypyridine derivative.
-
Alkylation by the tert-butyl cation: The liberated tert-butyl cation is an electrophile and can potentially alkylate other nucleophilic sites in the molecule or in the reaction mixture. However, for this specific substrate, the pyridine ring is relatively electron-deficient, and other highly nucleophilic functional groups are absent, making this a less probable side reaction. To mitigate this risk in sensitive substrates, scavengers like anisole or thioanisole can be added.[4]
Q3: Is the C-I bond stable under acidic deprotection conditions?
The carbon-iodine bond on an aromatic ring is generally stable under the acidic conditions typically used for Boc deprotection.[8] Strong acids like TFA or HCl are not expected to cleave the C-I bond. This stability allows for the selective removal of the Boc group while retaining the iodine atom for subsequent cross-coupling reactions.
Q4: How stable is the compound under basic conditions?
This compound is expected to be significantly more stable under basic conditions compared to acidic conditions. The Boc protecting group is designed to be resistant to a wide range of bases.[2][3]
However, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis of the carbamate, although this is generally a slow process. Studies on related N-pyridylcarbamates in basic media indicate that hydrolysis can occur, with the reaction rate being influenced by the substituents on the pyridine ring and the nature of the carbamate.[9][10] For practical purposes, under typical basic reaction conditions used in organic synthesis (e.g., organic bases like triethylamine or inorganic bases like potassium carbonate at or below room temperature), the compound is expected to be stable.
Q5: Are there any known incompatibilities for this compound?
Besides strong acids, which will lead to deprotection, care should be taken with strong reducing agents, as they could potentially affect the C-I bond. The compound is also likely to be incompatible with palladium catalysts in the presence of a suitable coupling partner, as this would initiate a cross-coupling reaction at the iodo position.
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Allow the reaction to warm to room temperature if performed at 0°C. |
| Formation of an Unexpected Byproduct with a Lower Molecular Weight | 1. Cleavage of the 2-methoxy group to form the corresponding 2-pyridone. | 1. Use milder acidic conditions (e.g., lower concentration of TFA, shorter reaction time). 2. Avoid using strong hydrogen halide acids (HBr, HI) if possible. 3. Perform the reaction at a lower temperature. |
| Low Recovery of Product after Workup | 1. The deprotected amine salt may be water-soluble. 2. The free amine may be volatile. | 1. After neutralization of the amine salt, ensure thorough extraction with an appropriate organic solvent. 2. If the free amine is suspected to be volatile, avoid concentrating the solution to complete dryness. |
| Unintended Reaction at the Iodine Position | 1. Presence of a palladium catalyst and a suitable coupling partner. | 1. Ensure that the reaction vessel and reagents are free from palladium contamination if a subsequent reaction at the iodo position is not desired. |
IV. Experimental Protocols
Protocol 1: Standard Boc Deprotection under Acidic Conditions
This protocol describes a general procedure for the removal of the Boc group using trifluoroacetic acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 4-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Once the reaction is complete, carefully concentrate the reaction mixture in vacuo to remove the bulk of the DCM and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO2 evolution may cause foaming.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 4-iodo-2-methoxypyridin-3-amine.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Used as a solvent to ensure the substrate is fully dissolved and to avoid side reactions with water.
-
0 °C initial temperature: The addition of strong acid can be exothermic. Starting at a lower temperature helps to control the reaction.
-
TFA: A strong acid that effectively cleaves the Boc group. It is also volatile, which facilitates its removal during workup.
-
Sodium bicarbonate wash: Neutralizes the excess TFA to allow for the isolation of the free amine.
Diagram: Acidic Deprotection Workflow
Caption: Workflow for the acidic deprotection of the Boc group.
V. Mechanistic Insights
Acid-Catalyzed Boc Deprotection
The deprotection of the Boc group proceeds through a well-established mechanism initiated by protonation.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Potential Side Reaction: Cleavage of 2-Methoxy Ether
Under harsh acidic conditions, the ether linkage at the 2-position can be cleaved.
Sources
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with cross-coupling reactions involving the sterically hindered and electron-rich substrate, tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate . This guide is structured to provide direct, actionable solutions to common experimental failures, grounded in mechanistic principles and field-proven strategies.
Part 1: General Troubleshooting Workflow
When a cross-coupling reaction fails, a systematic approach is crucial. Before delving into specific reaction types, use this general workflow to diagnose the most common points of failure.
Monitoring the progress of reactions with tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate by TLC or LC-MS.
A Technical Support Resource for Researchers
Welcome to the technical support center for monitoring reactions involving tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this key building block in their synthetic workflows. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the critical importance of accurate reaction monitoring. This document provides in-depth, field-tested advice on leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the success of your reactions.
Understanding the Molecule: Key Characteristics
This compound is a versatile intermediate in medicinal chemistry, often employed in cross-coupling reactions. Its structure presents specific analytical challenges: the electron-rich pyridine ring, the bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group, and the C-I bond, a site for reactions like Suzuki or Sonogashira couplings. Accurate monitoring is crucial to determine reaction completion, identify byproducts, and optimize reaction conditions.
Part 1: Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid, indispensable tool for qualitative reaction monitoring. Its effectiveness, however, is highly dependent on the chosen mobile phase and visualization method.
Recommended TLC Protocols
1. Mobile Phase Selection:
The polarity of the eluent is the most critical factor. Given the moderate polarity of the starting material, a mixture of a non-polar and a polar solvent is recommended.
-
Initial System: A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate.
-
Adjusting Polarity:
-
If the Rf value is too low (spot remains near the baseline), increase the polarity by moving to a 2:1 or 1:1 ratio of Hexanes:Ethyl Acetate.
-
If the Rf is too high (spot moves with the solvent front), decrease the polarity by using a 4:1 or 5:1 ratio.
-
-
Alternative Systems: For certain reaction mixtures, Dichloromethane (DCM) and Methanol (MeOH) can be effective. Start with 98:2 DCM:MeOH and adjust as needed.
2. Sample Preparation:
-
Dissolve a small amount of the reaction mixture in a volatile solvent like DCM or Ethyl Acetate.
-
Ensure the spotting solution is concentrated enough to be visible but not so concentrated that it causes streaking.
3. Visualization Techniques:
The choice of visualization method is critical for detecting both the starting material and potential products.
-
UV Light (254 nm): The pyridine ring will quench the fluorescence of the TLC plate, appearing as a dark spot. This is the primary, non-destructive method.
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for detecting compounds that can be oxidized. The methoxy group and the carbamate may react, but it is a destructive method.
-
Ceric Ammonium Molybdate (CAM) Stain: A general-purpose stain that reacts with many organic compounds upon heating.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 | Standard, versatile, and allows for UV visualization. |
| Mobile Phase (Start) | 3:1 Hexanes:Ethyl Acetate | Provides good initial separation for moderately polar compounds. |
| Visualization | 1. UV (254 nm) 2. Staining (KMnO4 or CAM) | UV is non-destructive. Stains provide secondary confirmation. |
TLC Troubleshooting FAQ
Q1: My spots are streaking. What's causing this?
A1: Streaking on a TLC plate can be due to several factors:
-
Sample Overload: The most common cause. Try diluting your sample before spotting it on the plate.[1][2][3]
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it will streak. Ensure complete dissolution.
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes resolve this.[1]
-
Acidic/Basic Nature: The compound itself might be acidic or basic, leading to strong interactions with the silica. A modified mobile phase can help.[1]
Q2: I see a new spot, but I'm not sure if it's my product or a byproduct. How can I tell?
A2: This is a common challenge. Here's a logical approach:
-
Co-spotting: Spot your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the same TLC plate. This will help you definitively identify the starting material spot in your reaction lane.
-
Polarity Prediction: In many reactions, such as a Suzuki coupling where the iodine is replaced, you can predict whether the product should be more or less polar than the starting material. This can give you a clue as to which new spot is likely your desired product.
-
LC-MS Confirmation: The most definitive way to identify a new spot is to analyze the reaction mixture by LC-MS.
Q3: My spots are not moving from the baseline (Rf = 0). What should I do?
A3: An Rf of 0 indicates that your mobile phase is not polar enough to move the compound up the plate. You need to increase the polarity of your eluent. For a Hexanes:Ethyl Acetate system, increase the proportion of Ethyl Acetate. If that is insufficient, switch to a more polar system like DCM:Methanol.
Fig 1. TLC Troubleshooting Workflow
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides unparalleled sensitivity and specificity, allowing for the confirmation of product mass and the identification of byproducts.
Recommended LC-MS Protocol
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a standard choice for compounds of this polarity. A common dimension is 2.1 x 50 mm, with a particle size of 1.8 µm for rapid analysis.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid. The acid is crucial for good peak shape and ionization efficiency in positive ion mode.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: A typical starting gradient would be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended. The pyridine nitrogen and the carbamate are readily protonated.[4][5][6]
-
Expected Ions:
-
Starting Material (M): C12H15IN2O3, MW = 362.16 g/mol . Look for the protonated molecule [M+H]+ at m/z 363.0.
-
Also, be aware of potential adducts such as [M+Na]+ (m/z 385.0) and [M+K]+ (m/z 401.0).
-
-
Fragmentation: In-source fragmentation may lead to the loss of the Boc group (-100 Da) or the tert-butyl group (-56 Da). This can be a useful diagnostic tool.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reversed-phase separation of moderately polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |
| Ionization Mode | ESI Positive | The basic nitrogen on the pyridine ring is readily protonated. |
| Monitored Ions | [M+H]+, [M+Na]+, [M-Boc+H]+ | Primary ion, common adduct, and a potential fragment. |
LC-MS Troubleshooting FAQ
Q1: I'm not seeing my compound, or the sensitivity is very low.
A1: Several factors can contribute to poor sensitivity:
-
Incorrect Ionization Mode: While ESI positive is recommended, it's worth checking ESI negative mode as well, although it is less likely to be effective for this compound.
-
Poor Ionization Efficiency: Ensure that formic acid is present in the mobile phase. If sensitivity is still low, you could try a different additive like ammonium formate.
-
Sample Degradation: The Boc group is acid-labile.[7] While 0.1% formic acid is generally well-tolerated, if your compound is particularly sensitive, consider using a less acidic modifier or a different chromatographic method altogether (e.g., HILIC).[8]
-
Source Contamination: A dirty MS source can significantly reduce sensitivity. Follow your instrument's maintenance procedures for cleaning the source.
Q2: I'm seeing a peak at [M-100]+. What is this?
A2: This corresponds to the loss of the Boc group (C5H8O2, 100 Da). This is a very common in-source fragmentation for Boc-protected amines. It can be diagnostic, but if it is the major peak, it may indicate that your source conditions (e.g., voltages, temperatures) are too harsh. Try reducing the fragmentor or capillary voltage.
Q3: My peak shape is broad or tailing.
A3: Poor peak shape is often a chromatographic issue:
-
Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual silanols on the silica-based C18 column, leading to tailing. The presence of acid (formic acid) in the mobile phase helps to mitigate this by protonating the basic sites on the molecule and the silanols.
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: If the issue persists, consider a column with a different stationary phase or end-capping technology designed for polar compounds.
Q4: Can I use TFA in my mobile phase?
A4: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent and can provide very sharp peaks. However, it is a strong ion-suppressing agent in the mass spectrometer and can significantly reduce the sensitivity for your compound. It is generally recommended to avoid TFA for LC-MS applications unless absolutely necessary. 0.1% formic acid is a much better choice.
Fig 2. LC-MS Troubleshooting Workflow
Part 3: Application to Specific Reactions
The true utility of these monitoring techniques is in their application to specific chemical transformations.
Scenario 1: Suzuki Coupling
In a Suzuki coupling, the iodine atom is replaced with a boronic acid-derived group.
-
TLC Analysis: The product will almost certainly have a different polarity than the starting material. By co-spotting the starting material and the reaction mixture, the consumption of the starting material and the appearance of a new, lower Rf spot (assuming the coupled group is more polar) can be easily tracked.
-
LC-MS Analysis: This is the definitive method. The mass of the product will be significantly different from the starting material. For example, coupling with phenylboronic acid would result in a product with a mass of 313.36 g/mol ([M+H]+ = 314.1). Monitoring the disappearance of the m/z 363.0 peak and the appearance of the m/z 314.1 peak provides a quantitative measure of reaction progress.
Scenario 2: Sonogashira Coupling
In a Sonogashira coupling, the iodine is replaced with an alkyne.
-
TLC Analysis: Similar to the Suzuki coupling, a new spot corresponding to the product will appear. The polarity will depend on the nature of the alkyne used.
-
LC-MS Analysis: The mass change will be indicative of the alkyne that has been coupled. For instance, coupling with phenylacetylene would yield a product with a mass of 338.38 g/mol ([M+H]+ = 339.1).
Scenario 3: Boc Deprotection
The removal of the Boc group is a common step in many synthetic sequences.
-
TLC Analysis: The deprotected amine will be significantly more polar than the Boc-protected starting material and will likely have a much lower Rf value, possibly even staying at the baseline in the initial TLC system. A more polar eluent (e.g., 9:1 DCM:MeOH) may be required to move the product spot.
-
LC-MS Analysis: The product will have a mass that is 100.12 Da less than the starting material. The expected [M+H]+ for the deprotected product would be m/z 263.0. The disappearance of the starting material peak at m/z 363.0 and the emergence of the product peak at m/z 263.0 is a clear indication of reaction completion.
Conclusion
Effective reaction monitoring is a cornerstone of successful organic synthesis. For reactions involving this compound, a combination of TLC and LC-MS provides a comprehensive toolkit for understanding reaction progress. By carefully selecting analytical conditions and understanding the potential pitfalls, researchers can confidently navigate their synthetic challenges and achieve their desired outcomes.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 15). What is the mechanism for electrospray ionization? Retrieved from [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-12.
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Bertram, C. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 36(11), 834-840.
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Sankar, K. U. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
EUROLAB. (n.d.). LCMS Method Development. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Farré, M., Pérez, S., & Barceló, D. (2019). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Molecules, 24(15), 2783.
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(4-iodophenyl)carbamate. PubChem. Retrieved from [Link]
-
Reddit. (2024, October 4). Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubChemLite. (n.d.). tert-Butyl n-(4-iodo-3-methoxyphenyl)carbamate (C12H16INO3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl carbamate [webbook.nist.gov]
- 3. reddit.com [reddit.com]
- 4. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | C10H20N2O3 | CID 58395893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS method for analysis of interconvertible Z/E isomers of the novel anticancer agent, Bp4eT - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of palladium catalyst from tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate reaction mixtures.
Topic: Removal of Palladium Catalyst from tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate Reaction Mixtures
For: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of removing residual palladium from reaction mixtures containing this compound. As a Senior Application Scientist, this guide synthesizes established protocols with practical, field-proven insights to ensure the purity of your final compound.
The Challenge: Palladium's Affinity for Pyridyl Carbamates
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. However, the removal of the catalyst post-reaction is a critical step to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). The structure of this compound presents a particular challenge due to the presence of two potential palladium coordination sites: the pyridine nitrogen and the carbamate group. This chelation can lead to high levels of residual palladium in the crude product, which can be difficult to remove using standard purification techniques.
The nitrogen atom in the pyridine ring can act as a strong ligand, binding tightly to the palladium catalyst. This coordination can increase the catalyst's solubility in the reaction mixture, rendering simple filtration or solvent extraction ineffective.[1]
Frequently Asked Questions (FAQs)
Q1: Why are my initial attempts at palladium removal (e.g., simple filtration) failing for this specific substrate?
A1: Standard filtration is only effective for removing heterogeneous palladium species, such as palladium on carbon (Pd/C), when they have not leached into the solution as soluble species. In the case of this compound, the pyridine and carbamate moieties can chelate with palladium, forming soluble complexes that will pass through a standard filter.
Q2: What are the regulatory limits for palladium in APIs?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products. For palladium, which is considered a metal of significant toxicological concern, the oral concentration limit is typically 10 ppm.[2]
Q3: Is activated carbon a suitable option for palladium removal in this context?
A3: Activated carbon can be a cost-effective method for palladium removal. However, its effectiveness can be variable and it may suffer from a lack of selectivity, leading to non-specific adsorption of the desired product and subsequent yield loss. For high-purity applications, more selective metal scavengers are often preferred.
Q4: How do I choose the right palladium scavenger for my reaction?
A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product. For nitrogen-containing compounds like the one , thiol-based, thiourea-based, or dimercaptotriazine (DMT)-based scavengers are often effective. It is highly recommended to perform a small-scale scavenger screen to identify the optimal scavenger for your specific conditions.
Q5: Can the phosphine ligands from the catalyst interfere with the removal process?
A5: Yes, phosphine ligands can be oxidized to phosphine oxides, which can sometimes interfere with purification. Some removal strategies may also involve techniques to address these byproducts.
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process for this compound.
Problem 1: High Residual Palladium Levels After Scavenger Treatment
-
Possible Cause: Incorrect scavenger selection or insufficient scavenger loading. The strong coordination of palladium to your product may require a scavenger with a very high affinity for palladium.
-
Solution:
-
Conduct a Scavenger Screen: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, DMT) to identify the most effective one.
-
Optimize Scavenger Loading: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 3-5 equivalents.[1]
-
Increase Reaction Time and Temperature: Allow for a longer incubation time with the scavenger (e.g., 2 to 24 hours) and consider a moderate increase in temperature (e.g., to 40-50 °C) to facilitate scavenging.[1]
-
Problem 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of your product onto the scavenger or other purification media like activated carbon.
-
Solution:
-
Select a More Specific Scavenger: Move away from broad-spectrum adsorbents like activated carbon towards highly selective, functionalized silica or polymer-supported scavengers.
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger as determined by your optimization experiments.
-
Solvent Selection: Ensure your product is highly soluble in the chosen solvent to minimize its adsorption onto the solid support.
-
Problem 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Solution:
-
Standardize Work-up Procedure: Implement a consistent work-up protocol before the scavenging step to ensure the palladium is in a more uniform state.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: If variability is unavoidable, a scavenger known to be effective against a range of palladium species, such as those based on DMT, might provide more consistent results.
-
Experimental Protocols
Protocol 1: Screening of Palladium Scavengers
Objective: To identify the most effective solid-supported scavenger for the removal of residual palladium from a reaction mixture containing this compound.
Materials:
-
Crude reaction mixture containing the product and residual palladium.
-
A panel of palladium scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, QuadraSil® MP, Smopex®).
-
Appropriate solvent (e.g., Ethyl Acetate, THF, Toluene).
-
Small reaction vials with stir bars.
-
Analytical equipment for palladium quantification (e.g., ICP-MS).
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude product in the chosen solvent to create a stock solution.
-
Aliquotting: Distribute equal volumes of the stock solution into separate reaction vials.
-
Scavenger Addition: To each vial, add a different scavenger at a predetermined molar equivalent relative to the initial palladium loading (e.g., 5 equivalents). Include a control vial with no scavenger.
-
Incubation: Stir the vials at a set temperature (e.g., 25 °C or 40 °C) for a defined period (e.g., 4 hours).
-
Sampling and Analysis: Take a sample from the supernatant of each vial and analyze the palladium content using ICP-MS.
-
Evaluation: Compare the final palladium concentrations for each scavenger to determine the most effective one.
Protocol 2: Bulk Palladium Removal Using a Selected Scavenger
Objective: To reduce the palladium content in a larger batch of this compound to acceptable levels.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Scavenger Addition: Add the most effective scavenger identified in the screening protocol at the optimized loading.
-
Stirring: Stir the mixture at the optimized temperature and for the optimized time.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content to confirm the success of the purification.
Data Presentation
Table 1: Example Scavenger Screening Results
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Scavenger A | Thiol | 250 | 45 | 82.0 |
| Scavenger B | Thiourea | 250 | 15 | 94.0 |
| Scavenger C | Amine | 250 | 110 | 56.0 |
| Scavenger D | DMT | 250 | 8 | 96.8 |
| Activated Carbon | - | 250 | 85 | 66.0 |
Visualization of Workflows
Caption: Workflow for screening palladium scavengers.
Caption: Step-by-step process for bulk palladium removal.
References
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
University of Strathclyde. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. [Link]
-
ResearchGate. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ACS Publications. (2021). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. [Link]
-
Reddit. (2023). Your trick to remove residual palladium. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
PubMed. (2012). Palladium catalyzed C-H functionalization of O-arylcarbamates: selective ortho-bromination using NBS. [Link]
- Google Patents. (2006). Method of removing palladium.
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
-
National Institutes of Health. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]
-
ResearchGate. (2011). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
-
Organic Chemistry Portal. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]
-
Semantic Scholar. (2013). Palladium-catalyzed synthesis of N-aryl carbamates. [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
National Institutes of Health. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]
-
MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
This guide provides an in-depth analysis and comparison of mass spectrometry (MS) approaches for the characterization of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document outlines the expected data from various MS techniques, explains the rationale behind experimental choices, and offers robust protocols to ensure data integrity and reproducibility.
Introduction
This compound (Molecular Formula: C₁₁H₁₅IN₂O₃, Molecular Weight: 350.15 g/mol ) is a substituted pyridine derivative frequently employed in medicinal chemistry.[1] Its structure incorporates several functionalities that influence its behavior in a mass spectrometer: a basic pyridine ring, a labile tert-butoxycarbonyl (Boc) protecting group, and a heavy iodine atom. Accurate mass determination and structural confirmation are critical checkpoints in its synthesis and use in subsequent reactions. This guide compares and contrasts common ionization techniques and analytical approaches to provide a comprehensive framework for its analysis.
Part 1: Theoretical Mass and Isotopic Distribution
Before any experimental analysis, it is crucial to calculate the theoretical monoisotopic mass and predict the isotopic pattern. This serves as the foundational reference for interpreting the acquired data.
-
Molecular Formula : C₁₁H₁₅IN₂O₃
-
Monoisotopic Mass : 349.0125 Da
The presence of iodine (¹²⁷I), which is monoisotopic, simplifies the isotopic pattern. The primary complexity arises from the natural abundance of ¹³C. The table below summarizes the expected isotopic distribution for the protonated molecule [M+H]⁺.
| Ion | m/z (Theoretical) | Relative Abundance (%) |
| [M+H]⁺ | 350.0203 | 100.00 |
| [M+1+H]⁺ | 351.0237 | 12.33 |
| [M+2+H]⁺ | 352.0268 | 0.72 |
This predictable pattern is a key diagnostic feature in identifying the correct molecular ion peak in a full-scan mass spectrum.
Part 2: A Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount as it dictates the type and quality of information obtained. Here, we compare the most relevant methods for this molecule.
ESI is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for observing the intact molecular ion.[2]
-
Principle & Suitability : ESI is highly suitable for this compound. The pyridine nitrogen is readily protonated in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS), leading to a strong signal for the [M+H]⁺ ion.[3][4]
-
Expected Ions :
-
[M+H]⁺ at m/z 350.02 : This is expected to be the base peak in the positive ion mode spectrum.
-
[M+Na]⁺ at m/z 372.00 : Sodium adducts are common in ESI and can further confirm the molecular weight.
-
-
Potential Pitfall - In-Source Deiodination : A significant consideration for iodinated aromatic compounds is the potential for deiodination (loss of iodine) within the ESI source, especially when using formic acid as a mobile phase additive and at higher capillary voltages.[5][6][7] This can lead to an erroneous peak at m/z 224.07, corresponding to the deiodinated molecule. Careful optimization of source parameters is necessary to minimize this artifact.
APCI is another viable technique, particularly for molecules of moderate polarity that are less amenable to ESI.
-
Principle & Suitability : APCI uses a corona discharge to ionize vaporized sample molecules. While it can be used for this compound, ESI is generally preferred due to the compound's ability to be pre-charged in solution.
-
Expected Ions : Similar to ESI, the [M+H]⁺ ion at m/z 350.02 would be the primary species observed. APCI can sometimes induce more in-source fragmentation than ESI.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization State | Ions formed in solution | Ions formed in the gas phase |
| Suitability | Excellent, due to basic pyridine nitrogen | Good, but generally less sensitive than ESI for this compound |
| Primary Ion | [M+H]⁺ (m/z 350.02) | [M+H]⁺ (m/z 350.02) |
| Fragmentation | Generally low ("soft" ionization) | Can be higher than ESI |
| Key Consideration | Potential for in-source deiodination[5][6] | Thermal degradation is a possibility |
For routine confirmation of molecular weight, ESI is the recommended technique due to its high sensitivity and soft ionization nature for this class of compounds.
Part 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
While nominal mass can confirm the molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the accuracy needed to confirm the elemental composition.
-
Trustworthiness through Accuracy : By measuring the mass-to-charge ratio to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is a self-validating system; if the measured mass is within a narrow tolerance (typically < 5 ppm) of the theoretical mass, it provides extremely high confidence in the assigned formula.
Table: Representative HRMS Data
| Parameter | Theoretical Value | Experimental Value (Simulated) | Mass Error (ppm) |
|---|
| [M+H]⁺ m/z | 350.0203 | 350.0200 | -0.86 |
This level of accuracy definitively confirms the elemental composition as C₁₁H₁₆IN₂O₃⁺.
Part 4: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)
To confirm the compound's structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ precursor ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.
The fragmentation of N-Boc protected amines is well-documented.[8] The primary fragmentation pathways involve the loss of moieties from the labile Boc group.[8][9]
-
Loss of isobutylene (56 Da) : A characteristic fragmentation of the Boc group, leading to a carbamic acid intermediate.
-
Loss of the entire Boc group (100 Da) : A combined loss of isobutylene and carbon dioxide.[8]
-
Loss of tert-butanol (74 Da) .
The proposed fragmentation pathway for this compound is visualized below.
Caption: Proposed MS/MS fragmentation of [M+H]⁺.
The observation of these specific neutral losses provides high confidence in the presence and location of the Boc-carbamate group on the iodinated pyridine core.
Part 5: Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided.
-
Stock Solution : Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filtration : Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
The following workflow provides a robust method for analyzing the compound.
Caption: Standard LC-MS/MS workflow for analysis.
-
LC System : Standard HPLC or UHPLC system.
-
Column : C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A : Water + 0.1% Acetic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Acetic Acid.
-
Gradient : 5% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
MS System : Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode : ESI Positive.
-
Capillary Voltage : 3.5 kV (optimize to minimize deiodination).
-
Source Temperature : 120 °C.
-
MS1 Scan Range : m/z 100–500.
-
MS/MS :
-
Precursor Ion : m/z 350.02.
-
Collision Energy : 15-25 eV (optimize for desired fragmentation).
-
Conclusion
For the comprehensive analysis of this compound, a combination of liquid chromatography coupled with high-resolution electrospray ionization tandem mass spectrometry (LC-HRMS/MS) is the superior approach. ESI in positive mode provides excellent sensitivity for the protonated molecular ion [M+H]⁺. The use of HRMS delivers unambiguous confirmation of the elemental formula, while MS/MS analysis confirms the structure by revealing characteristic fragmentation patterns of the Boc group. Special care must be taken during method development to mitigate potential in-source deiodination by optimizing source conditions and mobile phase additives. The protocols and comparative data presented in this guide offer a robust framework for achieving accurate and reliable characterization of this important chemical intermediate.
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Borges, K. B., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(11), 1168-1174. Available at: [Link]
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A Comparative Guide to the Reactivity of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate and its Bromo Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for this purpose. The efficiency of these transformations is critically dependent on the nature of the aryl halide substrate. This guide provides an in-depth comparison of the reactivity between two key building blocks: tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate and its bromo analogue, offering insights into their relative performance in these crucial reactions.
The Decisive Step: Understanding C-X Bond Activation
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate of the initial oxidative addition step.[1] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The general reactivity trend for aryl halides is I > Br > Cl > F.[1][2] This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energy down the group.
The C-I bond is the longest and weakest among the halogens (excluding astatine), making it the most susceptible to cleavage by the palladium catalyst.[3][4] Conversely, the C-Br bond is shorter and stronger, thus requiring more energy to break, which often translates to a slower reaction rate.[3][5]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~240[3] |
| C-Br | ~270[3] |
| C-Cl | ~330[3] |
| C-F | ~450[3] |
| Table 1: Average Bond Dissociation Energies for Carbon-Halogen Bonds. This data underscores the fundamental principle that the weaker C-I bond requires less energy to cleave, leading to faster oxidative addition. |
This fundamental difference in bond strength is the primary reason why aryl iodides are generally more reactive than their bromo counterparts in a wide range of cross-coupling reactions.[1][6]
The Catalytic Cycle: A Visual Explanation
The enhanced reactivity of the iodo-substituted pyridine can be visualized through the lens of the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The initial, and often rate-determining, oxidative addition step is more facile for the iodo analogue.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction. The oxidative addition step is where the reactivity difference between the iodo and bromo analogues is most pronounced.
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of aryl iodides is a consistent theme across various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This C-C bond-forming reaction generally proceeds more efficiently with aryl iodides, often allowing for the use of milder reaction conditions and lower catalyst loadings.[7][8] While modern, highly active catalyst systems can effectively couple aryl bromides, the intrinsic reactivity of the C-I bond often provides a significant advantage.[9]
-
Buchwald-Hartwig Amination: In C-N bond formation, aryl iodides have historically been considered challenging substrates due to the formation of stable palladium-iodide dimer complexes that can inhibit the catalytic cycle.[10][11] However, the development of advanced biarylphosphine ligands has largely overcome this issue, enabling efficient amination of aryl iodides, often with comparable or even better performance than aryl bromides under optimized conditions.[11][12]
-
Sonogashira Coupling: For the coupling of terminal alkynes, aryl iodides are the most reactive halides.[1][6] This high reactivity often permits the use of room temperature conditions, a significant advantage over aryl bromides which typically necessitate heating.[6][13]
Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling
To provide a practical illustration of the reactivity difference, the following is a representative protocol for a Suzuki-Miyaura coupling of both the iodo and bromo analogues with 4-methoxyphenylboronic acid. The milder conditions proposed for the iodo-substituted pyridine are based on its anticipated higher reactivity.
Figure 2: Comparative Experimental Workflow for Suzuki-Miyaura Coupling. Note the milder temperature and shorter reaction time anticipated for the iodo analogue.
Detailed Steps:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine tert-butyl (4-halo-2-methoxypyridin-3-yl)carbamate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions:
-
For This compound , stir the mixture at 80°C.
-
For tert-butyl (4-bromo-2-methoxypyridin-3-yl)carbamate , stir the mixture at 100°C.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Summary of Expected Outcomes and Considerations
| Feature | This compound | tert-Butyl (4-bromo-2-methoxypyridin-3-yl)carbamate |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Milder (e.g., RT to 80°C) | Higher (e.g., 80°C to 110°C) |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Potentially lower catalyst loadings can be effective. | May require higher catalyst loadings or more active catalysts. |
| Side Reactions | Generally cleaner reactions due to milder conditions. | Higher temperatures may lead to increased side reactions like dehalogenation.[7] |
| Cost & Stability | Generally more expensive and can be less stable. | More cost-effective and typically more stable. |
Table 2: Comparative Performance and Practical Considerations.
Conclusion
The choice between this compound and its bromo analogue is a classic trade-off between reactivity and cost/stability. The iodo compound offers significantly higher reactivity, enabling milder reaction conditions, shorter reaction times, and potentially broader substrate scope, which is particularly advantageous for the synthesis of complex, sensitive molecules.[14] In contrast, the bromo analogue provides a more cost-effective and stable alternative, though it often requires more forcing conditions to achieve comparable yields. For drug development professionals and researchers, the selection will ultimately depend on the specific synthetic challenge, the scale of the reaction, and the economic constraints of the project. A thorough understanding of the fundamental principles of C-X bond activation is crucial for making an informed decision and for the successful execution of palladium-catalyzed cross-coupling reactions.
References
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Amatore, C., et al. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 19(25), 5434–5443. Available at: [Link]
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Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
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Vantourout, J. C., et al. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
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de Visser, S. P., et al. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available at: [Link]
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Amatore, C., et al. (1996). Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. Chemistry – A European Journal, 2(8), 957-964. Available at: [Link]
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Ho, H. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1644–1650. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Reddy, K. S., et al. (2003). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 68(22), 8416–8423. Available at: [Link]
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Frisch, A. C., & Beller, M. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Angewandte Chemie International Edition, 44(5), 674-688. Available at: [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
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Zhao, W. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. Available at: [Link]
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Wang, L., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(5), 3734-3745. Available at: [Link]
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Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald−Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9036–9047. Available at: [Link]
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Reddy, M. S., et al. (2005). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 70(16), 6282–6285. Available at: [Link]
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Naeimi, H., & Kiani, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6046-6095. Available at: [Link]
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El-Gazzar, A. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4478. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 3-Amino-2-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Amino-2-methoxypyridine Scaffold
The 3-amino-2-methoxypyridine core is a privileged structural motif found in a multitude of pharmaceutically active compounds. Its unique electronic and steric properties, conferred by the vicinal amino and methoxy groups on a pyridine ring, allow it to serve as a versatile pharmacophore capable of engaging in a wide range of biological interactions. Consequently, the development of efficient, robust, and scalable synthetic routes to access this key intermediate is of paramount importance to the drug discovery and development pipeline. This guide will compare three principal modern strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Hofmann/Curtius Rearrangements.
Methodology 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for forming carbon-heteroatom bonds on electron-deficient aromatic systems.[1][2] In the context of pyridine synthesis, the ring nitrogen inherently withdraws electron density, activating the C2 and C4 positions towards nucleophilic attack.[3]
Causality and Experimental Choices
The viability of an SNAr reaction hinges on three factors: a sufficiently electron-poor aromatic ring, a good leaving group (typically a halide), and a potent nucleophile. For a 2-methoxy-substituted pyridine, the starting material is typically a 3-halo-2-methoxypyridine. The methoxy group is an activating group for this reaction, further polarizing the C3 position. The choice of the aminating agent is critical. While aqueous ammonia can be used, its volatility and the need for high pressure can be problematic. Protected amines or amine equivalents often provide better results under milder conditions. For instance, the use of sodium methoxide followed by amination has been documented as a viable route.[4]
Comparative Data for SNAr Reagents
| Starting Material | Aminating Reagent | Conditions | Yield (%) | Reference |
| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide | 1,4-Dioxane, Reflux, 18h | 98% | [4] |
| 2,3,5,6-Tetrachloropyridine | DMF (as amine source) / NaOtBu | Water, room temp | 78% | [5] |
| 3-Halo-2-methoxypyridine | Ammonia | Sealed vessel, 100-150 °C | 70-85% | [6] |
| 3-Methoxypyridine | Piperidine / NaH / LiI | THF, Reflux | High | [7][8] |
This table illustrates that while direct amination is feasible, yields and conditions vary significantly based on the specific substrate and nucleophile.
Methodology 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has transformed the synthesis of arylamines by providing a mild and highly versatile method for C-N bond formation.[9][10] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with an amine.[11][12]
Expertise & Mechanistic Insight
The success of a Buchwald-Hartwig reaction is critically dependent on the choice of ligand. The ligand stabilizes the palladium center, facilitates the catalytic cycle (oxidative addition, amine coordination/deprotonation, and reductive elimination), and prevents side reactions.[9] For electron-rich and sterically hindered substrates like 3-halo-2-methoxypyridines, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to achieve high catalytic turnover and yields.[1][9] The base (commonly NaOt-Bu, K₂CO₃, or Cs₂CO₃) plays a crucial role in deprotonating the amine, forming the active palladium-amido complex.[11]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Comparative Data for Buchwald-Hartwig Reagents
| Aryl Halide | Amine Source | Catalyst / Ligand | Base | Conditions | Yield (%) | Reference |
| Aryl Bromides | Primary/Secondary Amines | Pd[P(o-Tolyl)₃]₂ | NaOt-Bu | Toluene | Modest-Good | [10] |
| Aryl Chlorides | Primary Amines | Pd₂(dba)₃ / Xantphos | NaOt-Bu | 1,4-Dioxane, 80-120°C | High | [1] |
| Aryl Halides | Ammonia Equivalents | Pd Catalyst / Bulky Ligand | Strong Base | Toluene/Dioxane | High | [13] |
Methodology 3: Rearrangement Strategies (Hofmann & Curtius)
Rearrangement reactions provide an entirely different disconnection approach, starting from a carboxylic acid derivative positioned on the pyridine ring. The Hofmann rearrangement utilizes a primary amide, while the Curtius rearrangement starts with an acyl azide.[14][15] Both proceed through a key isocyanate intermediate, which can be hydrolyzed to the desired amine with the loss of one carbon atom.[16][17]
Trustworthiness and Mechanistic Differences
Both reactions are known for their reliability and tolerance of a wide range of functional groups.[16][18] The key difference lies in the generation of the acyl nitrene or its concerted rearrangement to the isocyanate.
-
Hofmann Rearrangement: Starts from a primary amide (e.g., 2-methoxynicotinamide) and uses a reagent like bromine in sodium hydroxide (in situ sodium hypobromite) or a milder alternative like N-bromosuccinimide (NBS).[15]
-
Curtius Rearrangement: Begins with a carboxylic acid (e.g., 2-methoxynicotinic acid), which is converted to an acyl azide. This is typically done by forming an acyl chloride followed by reaction with sodium azide, or by using diphenylphosphoryl azide (DPPA).[18] The acyl azide then thermally or photochemically rearranges to the isocyanate, driven by the favorable expulsion of nitrogen gas.[14]
The Curtius rearrangement is often considered milder, avoiding the use of harsh bases and halogens.[16]
Caption: Comparative workflow of Hofmann and Curtius rearrangements.
Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Amination of 3-Bromo-2-methoxypyridine
This protocol is a representative procedure based on established methods.[1]
-
Inert Atmosphere: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add 3-bromo-2-methoxypyridine (1.0 equiv.) and the desired primary amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 4-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-amino-2-methoxypyridine derivative.
Protocol B: One-Pot Curtius Rearrangement of 2-Methoxynicotinic Acid
This protocol is a representative procedure based on established methods.[18]
-
Acid Activation: In a dry flask under an inert atmosphere, dissolve 2-methoxynicotinic acid (1.0 equiv.) in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 equiv.) and triethylamine (1.2 equiv.).
-
Isocyanate Formation: Heat the mixture to 80-90 °C and stir for 2-4 hours until TLC or IR spectroscopy (disappearance of acyl azide peak ~2140 cm⁻¹, appearance of isocyanate peak ~2270 cm⁻¹) indicates complete formation of the isocyanate.
-
Hydrolysis: Cool the reaction mixture slightly. Carefully add 2M aqueous HCl and heat the mixture to reflux for 1-2 hours to hydrolyze the isocyanate.
-
Work-up: Cool the reaction to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to afford 3-amino-2-methoxypyridine.
Conclusion and Recommendations
The optimal choice of synthetic route for 3-amino-2-methoxypyridine derivatives depends on several factors including available starting materials, scale, cost, and functional group tolerance.
-
Nucleophilic Aromatic Substitution (SNAr): A cost-effective, metal-free option when an appropriately activated halopyridine is available. It is particularly suited for large-scale synthesis where catalyst cost and removal are concerns.
-
Buchwald-Hartwig Amination: Offers the broadest substrate scope and functional group tolerance. It is the method of choice for medicinal chemistry applications where diverse amine building blocks need to be introduced, though catalyst and ligand costs can be a factor.
-
Hofmann/Curtius Rearrangement: An excellent choice when starting from a carboxylic acid or amide. The Curtius rearrangement, in particular, offers mild conditions and avoids the use of halogens, making it a valuable tool for complex molecule synthesis.
By understanding the causality behind the experimental choices for each of these powerful methods, researchers can select and optimize the ideal pathway for their specific synthetic challenge.
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A Comparative Guide to the HPLC Purity Assessment of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Abstract
This technical guide presents a comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity on the safety and efficacy of final drug products, this document provides a detailed, robust reversed-phase HPLC (RP-HPLC) method and compares its performance against a viable alternative. The guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth explanations for methodological choices, detailed experimental protocols, and comparative data to facilitate informed decisions in a quality control environment. All methodologies are grounded in established principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
The compound this compound is a substituted pyridine derivative whose structural complexity makes it a valuable building block in the synthesis of novel active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a matter of quality but a fundamental pillar of drug safety and efficacy. Even trace impurities, if not properly identified and controlled, can carry over to the final API, potentially altering its pharmacological profile, inducing toxicity, or compromising its stability.
Therefore, a robust, selective, and validated analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide details the development and comparison of HPLC methods to ensure the reliable purity assessment of this critical intermediate.
Foundational Strategy: Method Development and System Suitability
The development of a reliable HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties.[2] this compound possesses a substituted pyridine ring, making it aromatic, and contains a carbamate functional group. The presence of the aromatic ring suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice. Pyridine and its derivatives typically exhibit UV absorbance around 254 nm, which serves as a logical starting point for detection.[3] The overall structure suggests moderate hydrophobicity, making reversed-phase chromatography the ideal mode of separation.
Before any sample analysis, the suitability of the chromatographic system must be verified. This is a core requirement of regulatory bodies and ensures that the system is performing adequately on the day of analysis.[4] Key system suitability test (SST) parameters include:
-
Tailing Factor (T): Should ideally be ≤ 2.0 to ensure symmetrical peaks.
-
Theoretical Plates (N): A measure of column efficiency; higher is better.
-
Repeatability (%RSD): The precision of replicate injections of a standard solution should be ≤ 2.0%.
-
Resolution (Rs): The separation between the main peak and the closest eluting impurity should be ≥ 1.5.
These parameters are established in accordance with guidelines such as USP General Chapter <621> Chromatography.[4]
Primary Recommended Method: Reversed-Phase HPLC on a C18 Stationary Phase
The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability. It provides excellent retention for moderately nonpolar compounds like the target analyte through hydrophobic interactions.
Rationale for Method Parameters
-
Stationary Phase: A C18 column is chosen for its robust and predictable separation of a wide range of organic molecules. Its nonpolar nature is well-suited to interact with the nonpolar regions of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier with a low UV cutoff and is an excellent solvent for the analyte. A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime, while keeping the main analyte peak sharp and well-defined.[5]
-
Buffer: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated to maintain a consistent ionic strength and to suppress the ionization of any potential acidic or basic impurities, leading to improved peak shape and reproducible retention times.
-
Detection Wavelength: A wavelength of 254 nm is selected based on the characteristic absorbance of the pyridine chromophore.[3] Using a photodiode array (PDA) detector is highly recommended to monitor peak purity and to identify the optimal detection wavelength during method development.
Detailed Experimental Protocol: Method A
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and PDA/UV detector. |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | Approximately 0.5 mg/mL |
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical flow of the purity assessment process, from sample preparation to final data evaluation.
Caption: Workflow for HPLC Purity Assessment.
Alternative Method for Orthogonal Selectivity: Phenyl-Hexyl Stationary Phase
While C18 columns are workhorses, they may not provide optimal resolution for all potential impurities, especially those that are structurally very similar to the main analyte. A Phenyl-Hexyl stationary phase offers an alternative separation mechanism. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic pyridine ring of the analyte and its impurities. This provides a different selectivity compared to the purely hydrophobic interactions of a C18 phase, which can be crucial for resolving closely eluting aromatic compounds.
Detailed Experimental Protocol: Method B
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and PDA/UV detector. |
| Column | Phenyl-Hexyl Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | Approximately 0.5 mg/mL |
Comparative Performance Analysis
To provide a clear comparison, hypothetical yet realistic performance data for the two methods are presented below. This data assumes the presence of two potential process-related impurities:
-
Impurity 1 (Less Polar): tert-Butyl (2-methoxypyridin-3-yl)carbamate (de-iodinated starting material).
-
Impurity 2 (More Polar): 4-Iodo-2-methoxypyridin-3-amine (hydrolysis of the Boc-carbamate).
Table of Comparative Chromatographic Data (Hypothetical)
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (Main Peak) | 15.2 min | 16.5 min |
| Retention Time (Impurity 1) | 16.1 min | 18.2 min |
| Retention Time (Impurity 2) | 8.5 min | 7.9 min |
| Resolution (Rs) - Main Peak/Impurity 1 | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 15,000 | 16,500 |
Discussion of Comparative Results
As illustrated by the hypothetical data, both methods are capable of providing a suitable purity assessment. However, Method B, utilizing the Phenyl-Hexyl column, demonstrates a clear advantage in the resolution of the less polar, de-iodinated Impurity 1. The increased retention and superior resolution (Rs = 2.5 vs. 1.8) can be attributed to the favorable π-π interactions between the phenyl-hexyl stationary phase and the aromatic rings of the analyte and impurity. This enhanced selectivity is a significant benefit when baseline separation of critical impurities is challenging.
The C18 column (Method A) provides a robust and faster elution for the main peak, which may be advantageous for high-throughput screening. However, for final quality control and stability studies where complete impurity profiling is paramount, the superior resolving power of the Phenyl-Hexyl column (Method B) makes it the more authoritative choice.
Method Validation: A Trust-Building Exercise
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is a formal process that provides documented evidence of a method's reliability. According to ICH Q2(R1) guidelines, the validation of a purity method should include an assessment of:[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Recommendations
This guide has detailed a primary RP-HPLC method using a C18 column for the purity assessment of this compound and compared it with an alternative method employing a Phenyl-Hexyl column.
-
The C18 method is robust, reliable, and suitable for routine quality control.
-
The Phenyl-Hexyl method is recommended as a superior alternative, particularly for resolving closely related aromatic impurities, making it the preferred choice for reference testing and in-depth stability studies.
The choice of method should be guided by the specific requirements of the analysis. For routine process monitoring, the C18 method may offer sufficient performance with faster analysis times. However, for comprehensive impurity profiling and release testing where maximum assurance of purity is required, the enhanced selectivity of the Phenyl-Hexyl column provides a more rigorous and defensible analytical solution. Both methods must be fully validated according to ICH guidelines before implementation in a regulated environment.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]
-
Asian Journal of Pharmaceutical Research. (2015). Steps involved in HPLC Method Development. [Link]
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World Journal of Pharmaceutical Research. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link]
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International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PharmaGuru. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
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Elsevier. (2020). UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, the efficient and cost-effective synthesis of highly functionalized pyridines is a critical endeavor in the journey from discovery to development. This guide provides an in-depth analysis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a versatile building block, focusing on its cost-effectiveness in the context of palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C bond formation.
The Reagent in Focus: this compound
This reagent is a trifunctional building block designed for synthetic efficiency:
-
The Iodide: The C-I bond is the most reactive of the carbon-halogen bonds, facilitating a rapid oxidative addition step in palladium-catalyzed cycles.
-
The Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring.
-
The Boc-Protected Amine: A stable, protected amine group, ready for deprotection and further functionalization, a common requirement in multi-step syntheses.
Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and hetero-biaryl systems.[4][5][6][7]
Core Analysis: Reagent Cost vs. Overall Process Cost
A naive analysis would suggest that cheaper starting materials, such as the chloro- or bromo-analogs of our title compound, are inherently more cost-effective. However, for the process chemist and discovery scientist, the sticker price of a reagent is only one component of a complex cost equation. The true cost-effectiveness is a function of reagent price, reaction efficiency, catalyst system expense, and operational costs (time, energy, labor).
The fundamental difference in reactivity stems from the carbon-halogen (C-X) bond dissociation energy.[2]
-
C-Cl Bond Energy: ~339 kJ/mol
-
C-Br Bond Energy: ~276 kJ/mol
-
C-I Bond Energy: ~238 kJ/mol
This disparity dictates the conditions required for the rate-determining oxidative addition step of the catalytic cycle. Weaker bonds (C-I) react under milder conditions with less sophisticated catalysts, whereas stronger bonds (C-Cl) demand more.[2]
Comparative Performance Overview
The following table summarizes the trade-offs between iodo-, bromo-, and chloro-substituted pyridines in a typical Suzuki-Miyaura coupling.
| Parameter | 4-Iodo-Pyridine Derivative | 4-Bromo-Pyridine Derivative | 4-Chloro-Pyridine Derivative |
| Relative Reagent Cost | High | Medium | Low |
| Reactivity | Excellent | Good | Moderate |
| Typical Catalyst System | Standard, e.g., Pd(PPh₃)₄ | Requires more active ligands, e.g., Buchwald or Fuphos ligands | Requires highly active, specialized pre-catalysts |
| Catalyst System Cost | Low to Medium | Medium to High | High to Very High |
| Typical Catalyst Loading | 1-5 mol% | 1-5 mol% | 2-10 mol% (often higher) |
| Reaction Conditions | Mild (e.g., 80-100°C) | Moderate to Forcing (e.g., 100-120°C) | Forcing (e.g., >120°C) |
| Typical Reaction Time | 2-12 hours | 12-24 hours | 18-48 hours |
| Typical Yield | >90% | 80-95% | 65-90% |
| Purification Effort | Low (often cleaner reactions) | Medium | High (potential for side products) |
This comparison highlights a critical concept: the upfront cost of the iodinated starting material can be offset by savings in catalyst expenditure, reaction time, and purification, especially in a research and development setting where time and reliability are paramount.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we present two detailed protocols. The first utilizes our focus reagent, demonstrating the efficiency of using an iodinated substrate. The second is an adapted protocol for a hypothetical, less reactive chloro-analog, illustrating the necessary adjustments in catalyst and conditions.
Protocol 1: High-Efficiency Coupling of this compound
This protocol leverages the high reactivity of the C-I bond, allowing for the use of a standard, cost-effective palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and [Pd(PPh₃)₄].
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent/Base Addition: Under the inert atmosphere, add 1,4-dioxane followed by the 2M Na₂CO₃ solution via syringe. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation. [7][8]4. Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity but can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Coupling of a Less Reactive 4-Chloro-Pyridine Analog
This protocol requires a more sophisticated catalyst system and more forcing conditions to overcome the high C-Cl bond energy.
Materials:
-
tert-Butyl (4-chloro-2-methoxypyridin-3-yl)carbamate (hypothetical) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Second-Generation Buchwald XPhos Precatalyst (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: Inside a glovebox to protect the air-sensitive catalyst, add the 4-chloro-pyridine, arylboronic acid, K₃PO₄, and the XPhos precatalyst to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110-120°C with vigorous stirring. The higher temperature and stronger base (K₃PO₄) are necessary to facilitate the challenging oxidative addition and subsequent steps.
-
Monitoring: Monitor the reaction. Completion may require 24 hours or more.
-
Workup & Isolation: Follow steps 6-7 from Protocol 1.
-
Purification: Purification is more likely to be required due to the potential for side reactions (e.g., hydrodehalogenation) under the more forcing conditions.
Sources
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- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to the Structural Elucidation of Substituted Pyridinyl Carbamates: A Comparative Analysis Centered on tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an in-depth comparison of X-ray crystallography with alternative structural elucidation techniques, using derivatives of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate as a focal point. We will explore the nuances of experimental choices, present comparative data from related crystal structures, and offer detailed protocols to empower your research.
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.[1][2][3] Pyridine rings are also privileged structures in drug discovery. The combination of these two moieties in compounds like this compound creates a scaffold with significant potential for therapeutic applications.[3][4] Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.
While a definitive crystal structure for the title compound, this compound, is not publicly available, this guide will leverage crystallographic data from closely related analogues to provide a comprehensive comparative analysis. This approach allows us to infer structural trends and understand the impact of substituent modifications on the overall molecular conformation and crystal packing.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SXRD) remains the unequivocal method for determining the atomic-level three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine bond lengths, bond angles, and torsion angles with exceptional precision. This detailed structural information is invaluable for understanding intermolecular interactions that govern crystal packing and, by extension, the material's physical properties.
A Comparative Crystallographic Analysis of Substituted Pyridinyl Carbamates
To illustrate the structural nuances within this class of compounds, the following table summarizes key crystallographic parameters for several related pyridinyl carbamate derivatives. This comparative data highlights how changes in substitution on the pyridine ring and the carbamate moiety influence the crystal system, space group, and unit cell dimensions.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| tert-Butyl N-(4-methyl-2-pyridyl)carbamate | C₁₁H₁₆N₂O₂ | Orthorhombic | P b c a | 10.5850 | 11.6854 | 18.5568 | 90 | 90 | 90 | 2295.3 | [5] |
| tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate | C₁₈H₂₂N₂O₂ | Triclinic | P -1 | 5.9090 | 9.7779 | 14.199 | 89.683 | 87.968 | 83.963 | 815.3 | [6] |
| o-tolyl N-(pyridin-3-yl)carbamate monohydrate | C₁₃H₁₂N₂O₂·H₂O | Monoclinic | P 2₁/c | 12.289 | 14.185 | 10.980 | 90 | 98.21 | 90 | 1894.4 | [7] |
| 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrate | C₁₂H₉BrN₂O₂·H₂O | Monoclinic | P 2₁/c | - | - | - | - | - | - | - | [7] |
Analysis of Structural Data:
The data reveals that even seemingly minor changes to the molecular structure can lead to significant differences in the crystal packing. For instance, the addition of a benzyl group in tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate, as compared to tert-butyl N-(4-methyl-2-pyridyl)carbamate, results in a change from an orthorhombic to a triclinic crystal system.[5][6] This is a direct consequence of the steric bulk and potential for different intermolecular interactions introduced by the benzyl group. The two isostructural carbamate monohydrates demonstrate that replacing a methyl group with a bromine atom on the phenyl ring does not alter the primary hydrogen-bonding motifs, leading to isomorphous crystals.[7]
This comparative approach underscores the importance of obtaining specific crystallographic data for the molecule of interest, as subtle electronic and steric effects can have a profound impact on the solid-state structure.
Navigating the Alternatives: When Single Crystals Are Elusive
The reality of chemical research is that obtaining diffraction-quality single crystals can be a significant bottleneck. Fortunately, a suite of powerful alternative and complementary techniques can provide invaluable structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms in a molecule.[8][9][10] For substituted pyridines, NMR is particularly powerful for confirming substitution patterns and probing electronic effects.[8][9]
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.
-
NOESY: Can provide information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation in solution.
While NMR provides excellent information about the covalent structure and solution-state conformation, it does not directly reveal the three-dimensional arrangement of molecules in the solid state.
Microcrystal Electron Diffraction (MicroED)
A revolutionary technique, Microcrystal Electron Diffraction (MicroED), has emerged as a powerful tool for determining the structures of small molecules from nanocrystals, which are often too small for conventional X-ray diffraction.[7][11][12][13] Electrons interact with matter much more strongly than X-rays, allowing for data collection from extremely small crystals.[14]
Advantages of MicroED:
-
Requires very small crystals: Can often obtain structures from what appears to be a powder.[12]
-
Rapid data collection: High-resolution structures can be obtained in minutes.[12]
-
Can analyze mixtures: It is possible to obtain structures of individual components from a heterogeneous mixture of crystals.[11]
MicroED is rapidly becoming a go-to technique when single crystal growth for SXRD is challenging.[7][11]
Computational Crystal Structure Prediction (CSP)
Computational methods for crystal structure prediction (CSP) have made significant strides in recent years.[15][16][17][18] These methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical structure.
The CSP Workflow:
-
Conformational Analysis: The possible conformations of the molecule are explored.
-
Crystal Packing Generation: A large number of hypothetical crystal structures are generated.
-
Energy Minimization: The energies of these structures are calculated and ranked to identify the most thermodynamically stable polymorphs.[15]
CSP is a valuable tool for understanding the potential for polymorphism and can guide experimental efforts to crystallize a desired solid form.[15][18]
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of a Substituted Pyridine Intermediate
A common route to substituted pyridines involves multi-step syntheses starting from commercially available precursors. For example, a synthesis could begin with a substituted piperidine that is then aromatized.
Step 2: Introduction of the Carbamate Group
The carbamate can be introduced by reacting the amino group of the pyridine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Illustrative Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and structural elucidation of substituted pyridinyl carbamates.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound of interest. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Conclusion
The structural elucidation of novel compounds like this compound and its derivatives is a multifaceted endeavor that relies on a synergistic interplay of experimental techniques and computational methods. While single-crystal X-ray crystallography remains the definitive method for obtaining a complete three-dimensional structure, its reliance on high-quality single crystals can be a limitation. In such cases, a combination of NMR spectroscopy for confirming the covalent structure, MicroED for analyzing microcrystalline samples, and computational crystal structure prediction for exploring the energetic landscape of possible solid forms provides a powerful and comprehensive approach. By understanding the strengths and limitations of each technique, researchers can strategically design their experimental workflows to efficiently and accurately determine the structures of these medicinally important molecules.
References
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Computational prediction of organic crystal structures and polymorphism. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Gruene, T., et al. (2018). Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination. Angewandte Chemie International Edition, 57(50), 16374-16378. [Link]
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Pantelides, C. C., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 263-286. [Link]
-
Barlow, R. B., et al. (2015). Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1366–1370. [Link]
-
Kim, B., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(5), 1435-1444. [Link]
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Microcrystal electron diffraction promises a revolution in study of proteins, small molecules. (2024, November 13). Chemistry World. Retrieved January 14, 2026, from [Link]
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Computational prediction of organic crystal structures and polymorphism. (n.d.). ePrints Soton. Retrieved January 14, 2026, from [Link]
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Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (n.d.). ePrints Soton. Retrieved January 14, 2026, from [Link]
-
Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592. [Link]
-
Micro-Crystal Electron Diffraction Analysis Service. (n.d.). Mtoz Biolabs. Retrieved January 14, 2026, from [Link]
-
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025, December 18). PubMed. Retrieved January 14, 2026, from [Link]
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Crystal structure of tricarbonyl-chlorido-(N-(pyridin-2-yl)-N-((4-tertbutyl) benzoyl)pyridine-2-amine)rhenium(I), C24H21ClN3O4Re. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Protecting Groups for 3-Amino-2-methoxypyridine: Strategies and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, 3-amino-2-methoxypyridine stands as a crucial building block for a myriad of therapeutic agents. Its unique electronic and structural properties make it a valuable synthon, but also present a challenge in multistep syntheses. The nucleophilicity of the amino group necessitates a robust protection strategy to ensure regioselectivity and prevent undesired side reactions. This guide provides a comparative analysis of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac)—for the 3-amino-2-methoxypyridine core, offering experimental protocols, data-driven comparisons, and strategic recommendations to aid in the rational design of synthetic routes.
The Imperative for Protection: Navigating the Reactivity of 3-Amino-2-methoxypyridine
The 3-amino group of 2-methoxypyridine, while essential for forming key pharmacophoric interactions, is highly susceptible to alkylation, acylation, and oxidation.[1] Protecting this functionality as a carbamate or an amide temporarily masks its reactivity, allowing for transformations elsewhere on the pyridine ring or on other parts of a larger molecule.[1] The choice of protecting group is paramount and depends on several factors, including its stability to downstream reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups that may be present.[2][3]
A Head-to-Head Comparison of Leading Protecting Groups
This guide focuses on three widely employed protecting groups: Boc, Cbz, and Ac. Each possesses a distinct profile of stability and lability, making them suitable for different synthetic strategies.
tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its ease of introduction and mild, acidic removal conditions.[4][5]
Protection Protocol: N-(tert-butoxycarbonyl)-3-amino-2-methoxypyridine
A solution of 3-amino-2-methoxypyridine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv.) and a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP, catalytic).[4][5] The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Experimental Workflow for Boc Protection:
Caption: General workflow for the Boc protection of 3-amino-2-methoxypyridine.
Deprotection Protocol
The Boc group is efficiently cleaved under acidic conditions.[6] A solution of the Boc-protected amine in a solvent like DCM or ethyl acetate is treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[4][6] The reaction is typically rapid at room temperature.
Key Performance Metrics for the Boc Group:
| Parameter | Observation |
| Protection Yield | Generally high (>90%)[7][8] |
| Deprotection | Mild acidic conditions (TFA, HCl)[6] |
| Stability | Stable to basic and reductive conditions[9][10] |
| Orthogonality | Orthogonal to Cbz and Fmoc groups[3][11] |
Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Labile Classic
The Cbz group is a stalwart in peptide chemistry and general organic synthesis, offering robustness towards many reagents and a distinct deprotection method.[12][13]
Protection Protocol: N-(benzyloxycarbonyl)-3-amino-2-methoxypyridine
3-Amino-2-methoxypyridine (1.0 equiv.) is dissolved in an aqueous or organic solvent, and a base such as sodium bicarbonate or triethylamine is added.[14] Benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv.) is then added dropwise, typically at 0°C, and the reaction is allowed to warm to room temperature.[7][14]
Deprotection Protocol
The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis.[11][15] The protected compound is dissolved in a solvent like methanol or ethanol and subjected to a hydrogen atmosphere in the presence of a palladium catalyst (e.g., Pd/C). This method is exceptionally mild and preserves many other functional groups.
Key Performance Metrics for the Cbz Group:
| Parameter | Observation |
| Protection Yield | Good to excellent (80-95%)[7] |
| Deprotection | Catalytic hydrogenolysis (H₂, Pd/C)[15] |
| Stability | Stable to acidic and some basic conditions[16] |
| Orthogonality | Orthogonal to Boc and Fmoc groups[3][11] |
Acetyl (Ac) Group: The Robust and Economical Choice
The acetyl group forms a stable amide linkage and is an economical choice for amine protection. Its removal, however, often requires more forcing conditions.
Protection Protocol: N-acetyl-3-amino-2-methoxypyridine
The amine is treated with acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine in a solvent such as DCM or THF.[17] The reaction is typically exothermic and may require cooling.
Deprotection Protocol
Deprotection of the acetyl group is generally achieved by acidic or basic hydrolysis at elevated temperatures.[17] For instance, refluxing in aqueous HCl or with a base like sodium hydroxide in an alcohol/water mixture will cleave the amide bond.[17] Milder, more specialized methods have also been developed.[18][19]
Key Performance Metrics for the Acetyl Group:
| Parameter | Observation |
| Protection Yield | High (>90%) |
| Deprotection | Harsh acidic or basic hydrolysis[17] |
| Stability | Very stable to a wide range of conditions[16] |
| Orthogonality | Less commonly used in complex orthogonal schemes |
Comparative Summary and Strategic Recommendations
The choice of protecting group should be guided by the planned synthetic route. The following table and diagram provide a comparative overview to aid in this critical decision.
Table 1: Comparative Analysis of Protecting Groups for 3-Amino-2-methoxypyridine
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| Boc | Boc₂O, base (TEA, DMAP), RT | Strong acid (TFA, HCl), RT[6] | Stable to base, nucleophiles, and hydrogenolysis[9][10] | Mild deprotection, high yields, excellent orthogonality. |
| Cbz | Cbz-Cl, base, 0°C to RT[14] | H₂, Pd/C[15] | Stable to acid and mild base.[16] | Very mild deprotection, orthogonal to acid/base labile groups. |
| Acetyl | Ac₂O or AcCl, base, RT[17] | Strong acid or base, reflux[17] | Very stable to most conditions.[16] | Economical, highly stable. |
Decision-Making Workflow for Protecting Group Selection:
Caption: A decision tree for selecting an appropriate protecting group.
Conclusion
The strategic selection of a protecting group is a cornerstone of successful organic synthesis. For 3-amino-2-methoxypyridine, the Boc group offers a superb balance of stability and mild deprotection, making it a first-choice for many applications. The Cbz group provides an excellent orthogonal option, particularly when acid-sensitive functionalities are present. The Acetyl group, while robust, should be reserved for syntheses where its high stability is a necessity and the harsh deprotection conditions are tolerable. By understanding the nuances of each protecting group, researchers can devise more efficient and effective synthetic routes for the development of novel therapeutics.
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The Strategic Utility of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: A Comparative Guide for Advanced Pharmaceutical Synthesis
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. Substituted pyridines are a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs.[1][2] This guide provides an in-depth analysis of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a highly functionalized pyridine derivative poised for significant applications in pharmaceutical research and development. While direct patent literature citing this exact molecule is emerging, its structural motifs point to its role as a key intermediate in the synthesis of high-value compounds, particularly kinase inhibitors.[1][3][4] This document will explore its synthetic potential, offer objective comparisons with viable alternatives, and provide robust experimental data to guide researchers in its effective utilization.
The Synthetic Potential: A Trifecta of Functionality
This compound is a synthetically attractive building block due to the orthogonal reactivity of its three key functional groups: the 4-iodo substituent, the Boc-protected amine, and the 2-methoxy group. This strategic arrangement allows for a sequence of controlled chemical transformations, making it a valuable intermediate in multi-step syntheses.
-
The 4-Iodo Group: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the common halogens (I > Br > Cl > F), allowing for oxidative addition to a palladium(0) catalyst under mild conditions.[5] This enables the facile introduction of a wide variety of substituents at the 4-position of the pyridine ring.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the 3-amino functionality. It is stable to the basic and nucleophilic conditions often employed in cross-coupling reactions but can be readily removed under acidic conditions, unmasking the amine for subsequent functionalization.[6][7]
-
The 2-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the other positions and the biological activity of the final compound.
The logical workflow for utilizing this intermediate typically involves a cross-coupling reaction at the 4-position, followed by deprotection and subsequent elaboration of the resulting 3-amino group.
Caption: Synthetic workflow utilizing the target carbamate.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The utility of this compound is best demonstrated through its performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The high reactivity of the C-I bond in our target molecule allows for efficient coupling with a wide range of boronic acids and esters under relatively mild conditions.
Comparison with Alternatives:
| Leaving Group | Typical Catalyst System | Relative Reactivity | Advantages & Disadvantages |
| Iodo | Pd(PPh₃)₄, PdCl₂(dppf) | High | Advantages: High reactivity, mild reaction conditions, lower catalyst loading. Disadvantages: Higher cost of starting material, potential for side reactions if not handled carefully. |
| Bromo | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Medium | Advantages: Good balance of reactivity and stability, widely available starting materials. Disadvantages: Requires slightly more forcing conditions than iodo derivatives. |
| Chloro | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos | Low | Advantages: Low cost of starting materials. Disadvantages: Requires more specialized and often more expensive catalyst systems, higher temperatures, and longer reaction times.[8] |
Supporting Experimental Data (Analogous System):
A Suzuki-Miyaura coupling of a similar 4-iodopyridine derivative demonstrates the efficiency of this transformation.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Iodopyridine Derivative
-
To a dry reaction vessel, add the 4-iodopyridine substrate (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The reaction of this compound with terminal alkynes is expected to proceed with high efficiency, benefiting from the C-I bond's reactivity.
Comparison with Alternatives:
| Leaving Group | Typical Catalyst System | Relative Reactivity | Advantages & Disadvantages |
| Iodo | Pd(PPh₃)₂Cl₂/CuI | High | Advantages: High yields at room temperature or with gentle heating. Disadvantages: Potential for alkyne homocoupling (Glaser coupling) if not under strict inert atmosphere. |
| Bromo | Pd(PPh₃)₂Cl₂/CuI | Medium | Advantages: Generally good yields. Disadvantages: Often requires higher temperatures and longer reaction times than iodo derivatives. |
| Chloro | Pd(P(t-Bu)₃)₂ | Low | Advantages: Cost-effective starting materials. Disadvantages: Requires highly active and specialized catalyst systems.[9] |
Supporting Experimental Data (Analogous System):
The Sonogashira coupling of electron-rich aryl iodides proceeds smoothly, as illustrated in the following general protocol.
Protocol 2: Sonogashira Coupling of a 4-Iodopyridine Derivative [10][11]
-
In a dry Schlenk flask under an inert atmosphere, combine the 4-iodopyridine substrate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60°C), monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The high reactivity of the 4-iodo position facilitates the coupling with a diverse range of amines.
Comparison with Alternatives:
| Leaving Group | Typical Catalyst System | Relative Reactivity | Advantages & Disadvantages |
| Iodo | Pd(OAc)₂/BINAP, Pd₂(dba)₃/XPhos | High | Advantages: High reactivity, often proceeds at lower temperatures. Disadvantages: The iodide leaving group can sometimes interfere with catalysis. |
| Bromo | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos | Medium | Advantages: Very general and reliable, broad substrate scope. Disadvantages: May require slightly higher temperatures. |
| Chloro | Pd₂(dba)₃/t-BuXPhos | Low | Advantages: Economical starting materials. Disadvantages: Requires highly active, sterically hindered phosphine ligands.[12] |
Supporting Experimental Data (Analogous System):
The Buchwald-Hartwig amination of iodo-heterocycles is well-established.
Protocol 3: Buchwald-Hartwig Amination of a 4-Iodopyridine Derivative [13][14][15]
-
To an oven-dried Schlenk tube, add the 4-iodopyridine substrate (1.0 eq), the amine (1.2 eq), a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a strong base, typically NaOt-Bu or K₃PO₄ (1.4-2.0 eq).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Synthesis and Handling
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible route involves the Boc-protection of 2-methoxypyridin-3-amine, followed by a regioselective iodination.
Protocol 4: Hypothetical Synthesis of the Target Compound
Step 1: Boc-Protection of 2-methoxypyridin-3-amine [6][16][17]
-
Dissolve 2-methoxypyridin-3-amine (1.0 eq) in a suitable solvent such as THF or dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.5 eq) or DMAP (catalytic).
-
Stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography to yield tert-butyl (2-methoxypyridin-3-yl)carbamate.
Step 2: Iodination [18]
-
Dissolve the Boc-protected amine (1.0 eq) in a suitable solvent.
-
Add an iodinating agent such as N-iodosuccinimide (NIS) or a combination of I₂ and an oxidant.
-
The reaction may require a catalyst or specific conditions to ensure regioselectivity at the 4-position.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction mixture, which typically involves quenching excess iodinating agent and extraction.
-
Purify the crude product by column chromatography to obtain the final target compound.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its key advantages lie in the high reactivity of the 4-iodo group, which allows for efficient and selective functionalization via a range of palladium-catalyzed cross-coupling reactions under mild conditions. While alternative halo-pyridines, especially bromo and chloro derivatives, offer cost advantages, they necessitate more forcing conditions and specialized catalyst systems. The choice of building block will ultimately depend on a balance of factors including cost, reactivity, and the specific requirements of the synthetic route. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical industry, the strategic application of intermediates like the one reviewed here will be instrumental in accelerating the discovery and development of new medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Hazard Identification and Risk Assessment
Given the lack of a dedicated SDS for tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a conservative approach to its handling and disposal is imperative. The chemical structure suggests potential hazards that must be considered:
-
Iodinated Compounds : Organic iodides can be toxic and may release hazardous substances like hydrogen iodide upon decomposition. Some iodinated compounds are also classified as hazardous to the environment.[1][2]
-
Carbamate Esters : This class of compounds can exhibit a range of toxicities. Some carbamates are known to be cholinesterase inhibitors, and others may be carcinogenic.[3][4] Carbamates can also be incompatible with strong acids, bases, and oxidizing agents.[4]
-
Pyridine Derivatives : Pyridine and its derivatives are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.
Based on the GHS classifications of similar compounds like tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, it is prudent to assume that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Therefore, all chemical waste containing this compound must be treated as hazardous.[6][7]
Table 1: Assumed Hazard Profile and Necessary Precautions
| Hazard Category | Assumed Risk | Recommended Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation | Wear chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory irritation | Handle in a well-ventilated area, preferably a fume hood. |
| Environmental Hazard | Potentially toxic to aquatic life | Do not dispose of down the drain or in regular trash.[2] |
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Gloves : Nitrile or other chemical-resistant gloves are mandatory.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard laboratory coat should be worn.
In the event of a spill:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container. For liquid spills, use an inert absorbent material.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of in the general trash or down the drain.[2][6] The primary and recommended method of disposal is through a licensed hazardous waste disposal service.
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect pure, unadulterated this compound waste, including contaminated weighing paper and spatulas, in a dedicated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[8]
-
Liquid Waste : If the compound is in solution, collect it in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8][9]
-
Contaminated Labware : Disposable items such as pipette tips and gloves that have come into contact with the compound must be placed in the solid hazardous waste container. Contaminated glassware should be triple-rinsed with a suitable solvent in a fume hood. The resulting rinsate must be collected as hazardous liquid waste.[6][7]
Step 2: Labeling of Hazardous Waste
Proper labeling is critical for safe handling and disposal. The waste container must be clearly labeled with:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Known hazard characteristics (e.g., "Toxic," "Irritant").
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[10]
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure that the waste is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]
-
The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with federal, state, and local regulations.[11] The most probable method of disposal will be incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
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Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Available at: [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
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U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
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Capot Chemical Co., Ltd. MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. Available at: [Link]
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CP Lab Safety. Carbamates Waste Compatibility. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (2004). TOXICOLOGICAL PROFILE FOR IODINE. Available at: [Link]
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Collect and Recycle. Iodine Disposal For Businesses. Available at: [Link]
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Tietze, S. (2014). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Available at: [Link]
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Mitsui Plastics, Inc. Iodine Waste Recycling Program. Available at: [Link]
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Reddit. (2021-06-04). How to store / dispose of Iodine crystals?. r/chemhelp. Available at: [Link]
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Aladdin. This compound. Available at: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Hazard Assessment: A Profile Based on Structural Analogs
Tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a complex organic molecule containing an iodinated pyridine core and a carbamate functional group. While toxicological data for this specific compound is not published, analysis of close structural relatives allows for a predictive hazard assessment. The primary hazards are associated with irritation, sensitization, and acute toxicity if ingested.
Data from analogous compounds, such as tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate and other substituted pyridines, indicate the following potential hazards[1][2]:
| Hazard Classification | Anticipated Effects & Rationale |
| Acute Toxicity, Oral | Harmful if swallowed. This is a common characteristic of complex heterocyclic compounds[1]. |
| Skin Corrosion/Irritation | Causes skin irritation. Halogenated aromatic compounds can be irritating upon dermal contact[1][2]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. The compound is a solid powder, and fine particles can cause significant mechanical and chemical irritation to the eyes[1][2][3]. |
| Specific Target Organ Toxicity | May cause respiratory tract irritation upon inhalation of dust or aerosols[1][2][4]. |
Carbamates as a class can also present risks of skin absorption and, in some cases, neurotoxicity, making dermal protection a critical control point[5][6].
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to establish a reliable safety barrier against the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required over goggles when handling larger quantities (>5g) or when a splash hazard exists. | Protects against accidental splashes of solutions and airborne particles that can cause serious eye irritation[3][6][7]. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use and replaced immediately if compromised. | Prevents direct skin contact, a primary route of exposure. Carbamates and halogenated organics can potentially be absorbed through the skin[5][6]. |
| Skin and Body Protection | A flame-resistant laboratory coat is mandatory. For operations with a significant splash risk, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are required at all times[3][8]. | Minimizes the risk of skin exposure from spills or splashes. Contaminated clothing should be removed immediately and decontaminated before reuse[5]. |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood. If weighing or handling outside of a fume hood, or if dust generation is likely, a NIOSH-approved respirator with an organic vapor/P100 (or equivalent) cartridge is mandatory. | Prevents the inhalation of fine dust particles, which may cause respiratory irritation[3][4]. Engineering controls like fume hoods are the primary method for exposure control[5]. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task being performed.
Caption: Decision workflow for selecting task-appropriate PPE.
Operational and Disposal Plans
Adherence to a strict operational protocol is critical for minimizing exposure risk.
Step-by-Step Handling Protocol
-
Preparation & Area Setup:
-
Designate a specific area for handling, preferably within a certified chemical fume hood[9].
-
Ensure an operational eyewash station and safety shower are immediately accessible[3][8].
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Don all required PPE as determined by the PPE Selection Workflow.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use anti-static weigh paper or boats to prevent dispersal of the fine powder.
-
Close the primary container tightly immediately after removing the desired amount[10].
-
-
Dissolution and Reaction:
-
Add solvent to the solid slowly to avoid splashing.
-
If the process requires heating, use a controlled heating mantle and ensure the reaction vessel is equipped with a condenser to prevent the release of vapors.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete[3][10].
-
Disposal of Contaminated Waste
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic waste.
-
Disposal Pathway: Never dispose of iodine-containing compounds down the drain[11]. All waste must be handled by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[11][12]. Some specialized services may offer iodine recycling programs for certain waste streams[13].
Emergency Response Plan
Accidents can occur despite careful planning. Immediate and correct response is vital.
Spill Management Protocol
In the event of a spill, follow the established procedure outlined below.
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].
References
- BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- BenchChem.
- BenchChem.
- Sigma-Aldrich.
- MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)
- Sigma-Aldrich. tert-Butyl (4-iodo-5-methoxypyridin-3-yl)
- ATSDR. Production, Import/Export, Use, and Disposal of Iodine.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Collect and Recycle. Iodine Disposal For Businesses.
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- Bernardo Ecenarro. Recommended PPE to handle chemicals.
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- Mitsui Plastics, Inc. Iodine Waste Recycling Program.
- CymitQuimica. Safety Data Sheet for tert-Butyl 4-(hydroxymethyl)
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
